Product packaging for 2-Hydroxy Atorvastatin Lactone-d5(Cat. No.:CAS No. 265989-50-2)

2-Hydroxy Atorvastatin Lactone-d5

货号: B018270
CAS 编号: 265989-50-2
分子量: 561.7 g/mol
InChI 键: MNECBMZJZFGTIK-AABVQTEKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

An isotopica>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H33FN2O5 B018270 2-Hydroxy Atorvastatin Lactone-d5 CAS No. 265989-50-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNECBMZJZFGTIK-AABVQTEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445260
Record name 2-Hydroxy Atorvastatin Lactone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-50-2
Record name 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265989-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy Atorvastatin Lactone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydroxy Atorvastatin Lactone-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of 2-Hydroxy Atorvastatin (B1662188) Lactone-d5. This isotopically labeled metabolite of Atorvastatin serves as a crucial internal standard for pharmacokinetic and metabolic studies.

Chemical Structure and Properties

2-Hydroxy Atorvastatin Lactone-d5 is a deuterated analog of 2-Hydroxy Atorvastatin Lactone, a metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
Chemical Name 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(phenyl-d5)-2-(1-methylethyl)-1H-pyrrole-3-carboxamide
CAS Number 265989-50-2[1]
Molecular Formula C₃₃H₂₈D₅FN₂O₅[2]
Molecular Weight 561.65 g/mol [2]
Canonical SMILES CC(C)C1=C(C(=O)NC2=CC=CC=C2O)C(=C(N1CC[C@@H]1C--INVALID-LINK--O)C1=CC=C(F)C=C1)C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H]
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C--INVALID-LINK--O)C5=CC=C(C=C5)F)[2H])[2H][3]

Table 2: Physicochemical Properties

PropertyValue
Melting Point 103-107°C[3]
Solubility Chloroform (Slightly), Methanol (Slightly), 10 mM in DMSO
Storage Conditions Hygroscopic, -20°C Freezer, Under Inert Atmosphere
Appearance White to off-white solid

Metabolic Pathway of Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes. The major metabolic pathway involves the oxidation of the parent compound to form active hydroxylated metabolites, namely 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxyatorvastatin (para-hydroxyatorvastatin). These active metabolites can then undergo a reversible, pH-dependent intramolecular esterification to form their corresponding inactive lactone derivatives. 2-Hydroxy Atorvastatin Lactone is thus formed from 2-hydroxyatorvastatin. The deuterated form, this compound, is not formed metabolically but is synthesized for use as an analytical standard.

Atorvastatin_Metabolism Metabolic Pathway of Atorvastatin Atorvastatin Atorvastatin o_hydroxy 2-Hydroxy Atorvastatin (ortho-hydroxy) Atorvastatin->o_hydroxy CYP3A4/5 p_hydroxy 4-Hydroxy Atorvastatin (para-hydroxy) Atorvastatin->p_hydroxy CYP3A4/5 o_lactone 2-Hydroxy Atorvastatin Lactone o_hydroxy->o_lactone Lactonization (reversible) p_lactone 4-Hydroxy Atorvastatin Lactone p_hydroxy->p_lactone Lactonization (reversible) o_lactone->o_hydroxy Hydrolysis p_lactone->p_hydroxy Hydrolysis

Caption: Atorvastatin metabolism to hydroxylated and lactone derivatives.

Experimental Protocols

Synthesis and Purification of this compound

A plausible synthetic strategy, based on known methods for preparing atorvastatin and its analogs, would involve:

  • Synthesis of a Deuterated Phenyl Pyrrole (B145914) Intermediate: This would likely start with a deuterated benzene (B151609) derivative that is elaborated into the core pyrrole structure of atorvastatin.

  • Introduction of the Hydroxylated Side Chain: The chiral dihydroxyheptanoate side chain, or a protected version thereof, would be attached to the pyrrole nitrogen.

  • Hydroxylation of the Phenyl Ring: An ortho-hydroxylation of the phenyl group attached to the pyrrole ring would be carried out.

  • Lactonization: The dihydroxyheptanoic acid side chain would be cyclized to form the lactone ring.

  • Purification: The final product would be purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Given the complexity of this synthesis, it is most commonly procured from commercial suppliers who specialize in isotopically labeled compounds.

Analytical Method for Quantification in Human Plasma

A common application of this compound is as an internal standard for the quantification of 2-Hydroxy Atorvastatin Lactone in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A representative experimental workflow is described below.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution containing this compound.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Hydroxy Atorvastatin Lactone: Specific parent > fragment ion transition.

      • This compound: Specific parent > fragment ion transition corresponding to the deuterated analog.

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

  • The concentration of 2-Hydroxy Atorvastatin Lactone in the unknown samples is then determined from this calibration curve.

Analytical_Workflow Analytical Workflow for Quantification Start Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Quant Quantification LC_MS->Quant

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Atorvastatin Lactone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy Atorvastatin (B1662188) Lactone-d5, an isotopically labeled metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document details a feasible synthetic route, methodologies for characterization, and relevant experimental protocols to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

2-Hydroxy Atorvastatin Lactone-d5 is a stable isotope-labeled internal standard crucial for the accurate quantification of 2-Hydroxy Atorvastatin Lactone in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling sensitive and specific detection by mass spectrometry without significantly altering the compound's chemical properties. This guide outlines a plausible synthetic pathway and detailed characterization methods for this important analytical standard.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically constructed from established synthetic routes for atorvastatin and its analogs. A feasible approach involves the construction of the deuterated atorvastatin core via a Paal-Knorr or Hantzsch pyrrole (B145914) synthesis, followed by enzymatic or biomimetic hydroxylation and subsequent lactonization.

A proposed synthetic pathway is outlined below:

Synthesis_Pathway A Aniline-d5 (B30001) C Atorvastatin-d5 A->C Paal-Knorr or Hantzsch Synthesis B Key Diketone Intermediate B->C D Atorvastatin-d5 Lactone C->D Lactonization E 2-Hydroxy Atorvastatin-d5 Lactone D->E Hydroxylation (e.g., biomimetic)

A proposed synthetic pathway for this compound.
Step 1: Synthesis of Atorvastatin-d5 Core

The central pyrrole core of atorvastatin can be constructed using either a Paal-Knorr or a Hantzsch pyrrole synthesis. For the purpose of introducing the deuterium label, aniline-d5 is a key starting material.

  • Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, the amine would be aniline-d5, which reacts with a suitably functionalized 1,4-diketone precursor of atorvastatin.

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine (aniline-d5) and an α-haloketone.

Step 2: Lactonization

The resulting Atorvastatin-d5 acid can be converted to its lactone form through acid-catalyzed intramolecular esterification.

Step 3: Hydroxylation

The introduction of the hydroxyl group at the 2-position of the phenyl ring can be achieved through biomimetic oxidation. Cytochrome P450 enzymes, particularly CYP3A4, are known to metabolize atorvastatin to its hydroxylated forms.[1][2] Therefore, using a CYP3A4 mimic or a purified enzyme system can facilitate this specific hydroxylation on the Atorvastatin-d5 Lactone substrate.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are critical. This is achieved through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography.

Characterization_Workflow A Synthesized Product B Purification (Preparative HPLC) A->B C Mass Spectrometry (HRMS) B->C Structure Confirmation D NMR Spectroscopy (1H & 13C) B->D Structure Elucidation E Purity Analysis (Analytical HPLC) B->E Purity Assessment F Characterized Compound C->F D->F E->F

An overview of the characterization workflow.
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the presence of the deuterium label.

Analysis Expected Results
Molecular Formula C₃₃H₂₈D₅FN₂O₅
Molecular Weight 561.65 g/mol
Monoisotopic Mass 561.2687 m/z
Key MS/MS Fragments Expected fragments corresponding to the loss of the lactone side chain and other characteristic cleavages, with a +5 Da shift for fragments containing the deuterated phenyl group.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectroscopy Expected Observations
¹H NMR Absence of signals for the phenyl-d5 protons. Characteristic signals for the atorvastatin core structure and the lactone moiety, with shifts influenced by the ortho-hydroxyl group.
¹³C NMR Signals corresponding to the carbon atoms of the atorvastatin lactone backbone. The signals for the deuterated phenyl carbons will be split into multiplets due to C-D coupling.
High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification of the synthesized compound and the determination of its purity.

Parameter Typical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.
Flow Rate 1.0 mL/min
Detection UV at approximately 246 nm
Purity Expected to be ≥95% for use as an internal standard.

Experimental Protocols

General Synthesis Protocol (Illustrative)
  • Paal-Knorr Condensation: A mixture of the appropriate 1,4-diketone precursor, aniline-d5 (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed with a Dean-Stark trap for 24 hours. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude Atorvastatin-d5 acid is purified by column chromatography.

  • Lactonization: The purified Atorvastatin-d5 acid is dissolved in toluene, and a catalytic amount of trifluoroacetic acid is added. The mixture is heated to reflux for 4 hours. The solvent is removed under reduced pressure to yield the crude Atorvastatin-d5 Lactone.

  • Biomimetic Hydroxylation: Atorvastatin-d5 Lactone is incubated with a human liver microsomal preparation or a recombinant CYP3A4 enzyme system in the presence of an NADPH-generating system at 37°C. The reaction progress is monitored by LC-MS. The reaction is quenched, and the product is extracted with an organic solvent.

Purification Protocol

The crude this compound is purified by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient. Fractions containing the desired product are collected, combined, and the solvent is removed under reduced pressure.

Characterization Protocols
  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used. The sample is introduced via electrospray ionization (ESI) in positive ion mode. MS and MS/MS spectra are acquired.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • HPLC Analysis: An analytical HPLC system with a UV detector is used. The purified compound is dissolved in the mobile phase and injected onto the column. The purity is determined by the peak area percentage.

Conclusion

The synthesis and characterization of this compound, while not explicitly detailed in a single source, can be systematically approached by combining established synthetic methodologies for atorvastatin with specific techniques for isotopic labeling and hydroxylation. This guide provides a robust framework for researchers to produce and validate this essential analytical standard for advanced metabolic studies. The detailed characterization using modern analytical techniques is paramount to ensure the identity, purity, and suitability of the compound for its intended use as an internal standard.

References

Atorvastatin Metabolism: A Deep Dive into the Formation of 2-Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia. Its therapeutic efficacy is significantly influenced by its extensive hepatic metabolism, leading to the formation of pharmacologically active hydroxylated metabolites. This technical guide provides a comprehensive overview of the core aspects of atorvastatin metabolism, with a specific focus on the formation of its 2-hydroxy (ortho-hydroxy) and 4-hydroxy (para-hydroxy) metabolites. We delve into the enzymatic pathways, present key quantitative data, detail experimental protocols for studying its metabolism, and visualize the involved processes to offer a thorough resource for professionals in the field of drug development and metabolic research.

Introduction

Atorvastatin is administered as an active acid and undergoes significant first-pass metabolism in the liver, the primary site of its cholesterol-lowering action.[1] The metabolism of atorvastatin is predominantly mediated by the cytochrome P450 (CYP) enzyme system, resulting in the production of active ortho- and para-hydroxylated derivatives.[2][3] These metabolites, particularly the 2-hydroxyatorvastatin and 4-hydroxyatorvastatin, are not mere byproducts; they contribute substantially to the overall therapeutic effect, accounting for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[4][5] Understanding the nuances of this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and optimizing therapeutic strategies.

The Core Metabolic Pathway: Hydroxylation

The principal metabolic transformation of atorvastatin is hydroxylation, catalyzed primarily by cytochrome P450 3A4 (CYP3A4). While CYP3A5 also contributes to this process, its role is considered minor compared to CYP3A4. This enzymatic reaction introduces a hydroxyl group onto the atorvastatin molecule, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin (2-hydroxyatorvastatin) and para-hydroxyatorvastatin (4-hydroxyatorvastatin).

The formation of these hydroxylated metabolites is a critical step that maintains the therapeutic activity of the drug. Both 2-hydroxyatorvastatin and 4-hydroxyatorvastatin are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase in vitro. The elimination half-life of the inhibitory activity of atorvastatin is approximately 20-30 hours, a duration attributed to the presence of these active metabolites.

Beyond hydroxylation, atorvastatin and its metabolites can undergo further metabolic processes, including glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A3, and lactonization to form inactive metabolites. The primary route of elimination for atorvastatin and its metabolites is through biliary excretion.

Atorvastatin_Metabolism Atorvastatin Atorvastatin (Active Acid) o_OH_Atorvastatin 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) (Active) Atorvastatin->o_OH_Atorvastatin CYP3A4 (major) CYP3A5 (minor) p_OH_Atorvastatin 4-hydroxyatorvastatin (para-hydroxyatorvastatin) (Active) Atorvastatin->p_OH_Atorvastatin CYP3A4 (major) CYP3A5 (minor) Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone UGT1A3 Glucuronides Glucuronide Conjugates o_OH_Atorvastatin->Glucuronides Elimination Biliary Elimination o_OH_Atorvastatin->Elimination p_OH_Atorvastatin->Glucuronides p_OH_Atorvastatin->Elimination Lactone->Elimination Glucuronides->Elimination

Figure 1: Atorvastatin Metabolic Pathway.

Quantitative Analysis of Atorvastatin Metabolism

The metabolic fate of atorvastatin has been quantified in various studies, providing valuable insights into the kinetics of its transformation and the relative importance of different pathways.

Enzyme Kinetics

The following table summarizes the kinetic parameters for the formation of hydroxy metabolites of atorvastatin by CYP3A4 and CYP3A5.

MetaboliteEnzymeKm (μM)Vmax (pmol/min/pmol CYP)CLint (Vmax/Km)
para-hydroxyatorvastatin CYP3A434.319.60.57
CYP3A542.610.40.24
ortho-hydroxyatorvastatin CYP3A427.540.21.46
CYP3A537.110.80.29

Data from Park et al. (2008).

These data clearly indicate that CYP3A4 is the primary enzyme responsible for atorvastatin hydroxylation, exhibiting a higher intrinsic clearance (CLint) for the formation of both metabolites compared to CYP3A5. Specifically, the intrinsic clearance for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 was 2.4-fold and 5.0-fold higher, respectively, than by CYP3A5.

Pharmacokinetic Parameters

The pharmacokinetic profiles of atorvastatin and its hydroxy metabolites have been characterized in various populations. The table below presents a summary of key pharmacokinetic parameters following a single oral dose of atorvastatin.

CompoundCmax (ng/mL)tmax (h)AUC (ng·h/mL)t1/2 (h)
Atorvastatin 152.63-4
para-hydroxyatorvastatin 172.43-6.8
ortho-hydroxyatorvastatin 68.83-4.6

Data from a study in cockatiels receiving a 20 mg/kg oral dose. Note: Pharmacokinetic parameters can vary significantly across species and patient populations.

In humans, the mean plasma elimination half-life of atorvastatin is approximately 14 hours. However, due to the contribution of its active metabolites, the half-life of HMG-CoA reductase inhibitory activity is extended to 20-30 hours.

Experimental Protocols for Studying Atorvastatin Metabolism

Investigating the metabolism of atorvastatin is fundamental to understanding its disposition and potential for drug interactions. Below are detailed methodologies for key experiments.

In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol is designed to assess the metabolism of atorvastatin in a system that contains a comprehensive suite of hepatic drug-metabolizing enzymes.

Objective: To determine the formation of 2-hydroxy and 4-hydroxy atorvastatin from the parent drug in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled)

  • Atorvastatin

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., Rosuvastatin)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate HLMs (final concentration, e.g., 0.2 mg/mL) and various concentrations of atorvastatin (e.g., 0-500 µM) for 5 minutes at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-generating system.

  • Incubation: Incubate the reaction mixtures for a specified time (e.g., 5-30 minutes) at 37°C in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the presence of atorvastatin and its hydroxy metabolites using a validated LC-MS/MS method.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, HLMs, Atorvastatin) B Pre-incubate at 37°C A->B C Initiate with NADPH Generating System B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile + IS) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G

Figure 2: In Vitro Metabolism Workflow.

Metabolism using Recombinant CYP Enzymes

This protocol allows for the investigation of the specific contribution of individual CYP isoforms to atorvastatin metabolism.

Objective: To quantify the formation of hydroxy metabolites of atorvastatin by specific recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5).

Materials:

  • Recombinant human CYP3A4 or CYP3A5 enzymes co-expressed with NADPH-cytochrome P450 reductase

  • Atorvastatin

  • NADPH-generating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Setup: The procedure is similar to the HLM protocol, with the substitution of HLMs with a specific recombinant CYP enzyme (e.g., 10 pmol/mL).

  • Kinetic Analysis: Vary the substrate (atorvastatin) concentration over a wide range to determine kinetic parameters (Km and Vmax). The data can be fitted to the Michaelis-Menten equation or a substrate inhibition model if observed.

Signaling Pathways Influenced by Atorvastatin

Recent research has indicated that atorvastatin's effects extend beyond cholesterol synthesis, influencing various cellular signaling pathways.

mTOR Signaling Pathway

Studies have shown that atorvastatin can inhibit the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway in pancreatic β-cells. This inhibition is thought to be mediated by the depletion of isoprenoid intermediates in the mevalonate (B85504) pathway, such as geranylgeranyl pyrophosphate (GGPP). The disruption of mTOR signaling may contribute to some of the observed effects of statins on glucose metabolism.

PI3K/Akt Signaling Pathway

Atorvastatin has also been demonstrated to inhibit the PI3K/Akt signaling pathway in certain cancer cell lines. This inhibition can lead to decreased cell proliferation and increased apoptosis, suggesting a potential role for atorvastatin in cancer therapy. The downregulation of phosphorylated PI3K and Akt appears to be a key mechanism in this process.

Signaling_Pathways Atorvastatin Atorvastatin Mevalonate_Pathway Mevalonate Pathway Atorvastatin->Mevalonate_Pathway Inhibits mTOR mTOR Signaling Atorvastatin->mTOR Inhibits PI3K_Akt PI3K/Akt Signaling Atorvastatin->PI3K_Akt Inhibits GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate_Pathway->GGPP Produces GGPP->mTOR Activates Cell_Function Altered Cellular Functions (e.g., Proliferation, Apoptosis, Insulin Secretion) mTOR->Cell_Function PI3K_Akt->Cell_Function

Figure 3: Atorvastatin's Impact on Signaling.

Conclusion

The metabolism of atorvastatin is a complex yet well-characterized process, with CYP3A4-mediated hydroxylation to form active 2-hydroxy and 4-hydroxy metabolites being the central pathway. A thorough understanding of this metabolic route, supported by quantitative kinetic and pharmacokinetic data, is indispensable for drug development professionals. The provided experimental protocols offer a framework for further investigation into atorvastatin metabolism and its interaction with other xenobiotics. Furthermore, the emerging understanding of atorvastatin's influence on key signaling pathways like mTOR and PI3K/Akt opens new avenues for research into its pleiotropic effects. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our knowledge of this critical therapeutic agent.

References

The Role of Cytochrome P450 Enzymes in Atorvastatin Hydroxylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia and reduce the risk of cardiovascular events.[1][2] Its efficacy is intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth examination of the role of CYP450 enzymes, particularly CYP3A4 and CYP3A5, in the hydroxylation of atorvastatin. It details the metabolic pathways, presents quantitative kinetic data, outlines key experimental protocols, and discusses the clinical implications for drug development professionals, researchers, and scientists.

Primary Metabolic Pathway of Atorvastatin

Atorvastatin is administered orally in its active acid form but undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a systemic bioavailability of approximately 14%.[1][3] The primary metabolic route is oxidation, specifically hydroxylation, mediated by CYP450 enzymes.[1]

This process yields two major pharmacologically active metabolites:

  • ortho-hydroxyatorvastatin (o-OH-atorvastatin)

  • para-hydroxyatorvastatin (p-OH-atorvastatin)

These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase and are responsible for approximately 70% of the circulating inhibitory activity. The principal enzyme responsible for the formation of these metabolites is CYP3A4 . The isoform CYP3A5 also contributes to this metabolic process, but to a lesser extent. Following hydroxylation, atorvastatin and its active metabolites can be further metabolized into inactive lactone forms.

Atorvastatin_Metabolism cluster_atorvastatin Atorvastatin (Active Acid) cluster_metabolites Active Hydroxylated Metabolites cluster_inactive Inactive Metabolites atorvastatin Atorvastatin cyp3a4 CYP3A4 (Major) cyp3a5 CYP3A5 (Minor) ortho_h ortho-hydroxyatorvastatin cyp3a4->ortho_h Hydroxylation para_h para-hydroxyatorvastatin cyp3a4->para_h cyp3a5->ortho_h cyp3a5->para_h ortho_l ortho-lactone ortho_h->ortho_l Lactonization para_l para-lactone para_h->para_l Lactonization

Caption: Atorvastatin metabolic pathway via CYP3A4 and CYP3A5.

Quantitative Analysis of CYP450 Isoform Contribution

In vitro studies using recombinant human CYP enzymes have been pivotal in quantifying the relative contributions of CYP3A4 and CYP3A5 to atorvastatin hydroxylation. The data consistently demonstrate that CYP3A4 is the major isoform responsible for atorvastatin metabolism.

The intrinsic clearance (CLint) rates for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 are 2.4-fold and 5.0-fold higher, respectively, than the clearance rates by CYP3A5. This indicates a preferential metabolism by CYP3A4. Some in vitro studies suggest that CYP3A4 and CYP3A5 are responsible for 85% and 15% of atorvastatin metabolism, respectively.

Table 1: Enzyme Kinetic Parameters for Atorvastatin Hydroxylation by CYP3A4 and CYP3A5

Parameter Metabolite CYP3A4 CYP3A5
Vmax (pmol/min/pmol P450) para-Hydroxylation 19.6 10.4
ortho-Hydroxylation 22.5 5.5
Km (µM) para-Hydroxylation 34.3 42.6
ortho-Hydroxylation 29.8 34.6
CLint (Vmax/Km) para-Hydroxylation 0.57 0.24
ortho-Hydroxylation 0.75 0.15

Source: Data compiled from a study on the contribution of CYP3A4 and CYP3A5 to atorvastatin metabolism.

The kinetic pattern for the formation of both metabolites by both enzymes exhibits substrate inhibition. Despite the contribution from CYP3A5, the dominant role of CYP3A4 suggests that genetic polymorphisms in CYP3A5 may not be a critical factor in the inter-individual variability of atorvastatin disposition. However, other studies have noted that polymorphisms like CYP3A5*3 can influence atorvastatin pharmacokinetics.

Detailed Experimental Protocols

The elucidation of CYP450's role in atorvastatin metabolism relies on established in vitro experimental models. Below are detailed methodologies for key assays.

Protocol 1: Atorvastatin Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to assess the overall hepatic metabolism of atorvastatin in a system containing a full complement of microsomal enzymes.

  • Materials :

    • Pooled Human Liver Microsomes (HLMs)

    • Atorvastatin

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for reaction termination)

    • Internal standard (e.g., rosuvastatin) for LC/MS/MS analysis

  • Incubation Procedure :

    • Prepare an incubation mixture containing HLMs (e.g., 0.2 mg protein/mL) and atorvastatin (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.

    • Incubate for a specified time (e.g., 5-15 minutes) at 37°C in a shaking water bath. The reaction time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding ice-cold acetonitrile (typically 2x the incubation volume). This also serves to precipitate proteins.

  • Sample Processing and Analysis :

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 16,000g for 5 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or HPLC vial.

    • Analyze the supernatant for the presence of ortho- and para-hydroxyatorvastatin using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method.

Protocol 2: Metabolism using Recombinant Human CYP Isoforms

This approach identifies the specific contribution of individual CYP enzymes (e.g., CYP3A4, CYP3A5) to atorvastatin metabolism.

  • Materials :

    • Recombinant human CYP enzymes (e.g., baculovirus-expressed CYP3A4 and CYP3A5) co-expressed with NADPH-cytochrome P450 reductase.

    • All other reagents as listed in Protocol 1.

  • Incubation Procedure :

    • The procedure is analogous to the HLM protocol.

    • Instead of HLMs, incubate atorvastatin at increasing concentrations (e.g., 0-500 µM for kinetic studies) with a specific recombinant CYP isoform (e.g., CYP3A4 or CYP3A5).

    • The enzyme concentration and incubation time are optimized to ensure linear metabolite formation.

  • Data Analysis for Enzyme Kinetics :

    • Quantify the formation rates of ortho- and para-hydroxyatorvastatin at each substrate concentration.

    • Plot the formation rate versus the atorvastatin concentration.

    • Fit the data to an appropriate enzyme kinetic model (e.g., Michaelis-Menten or a substrate inhibition model) using non-linear regression analysis to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).

Experimental_Workflow cluster_reagents 1. Reagents & Setup cluster_incubation 2. Metabolic Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis & Results atorvastatin Atorvastatin (Substrate) incubate Incubate at 37°C (5-15 min) atorvastatin->incubate enzymes Enzyme Source (HLMs or rCYPs) enzymes->incubate nadph NADPH-Generating System nadph->incubate terminate Terminate Reaction (e.g., Acetonitrile) incubate->terminate Reaction Stop centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC/MS/MS Analysis supernatant->lcms results Quantify Metabolites Determine Kinetic Parameters lcms->results

Caption: General workflow for in vitro atorvastatin metabolism assays.

Clinical Implications and Drug Interactions

The central role of CYP3A4 in atorvastatin metabolism has significant clinical implications, primarily concerning drug-drug interactions.

  • CYP3A4 Inhibitors : Co-administration of atorvastatin with potent CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, protease inhibitors, grapefruit juice) can significantly increase plasma concentrations of atorvastatin, elevating the risk of adverse effects such as myopathy and rhabdomyolysis.

  • CYP3A4 Inducers : Conversely, drugs that induce CYP3A4 activity (e.g., rifampicin, carbamazepine) can decrease atorvastatin plasma concentrations, potentially reducing its lipid-lowering efficacy.

Understanding these interactions is crucial for optimizing therapy and ensuring patient safety. While genetic variants in CYP3A4/5 are not consistently shown to predict myopathy, they may affect the severity of myotoxicity.

The hydroxylation of atorvastatin is a critical metabolic step mediated predominantly by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5. This biotransformation produces active metabolites that are key to the drug's therapeutic effect. Quantitative in vitro analysis has established the dominant role of CYP3A4, which is a cornerstone for predicting and managing clinically significant drug-drug interactions. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation of statin metabolism and the development of safer, more effective therapeutic strategies.

References

Physicochemical properties of deuterated atorvastatin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Atorvastatin (B1662188) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a leading synthetic statin prescribed to lower cholesterol and prevent cardiovascular disease by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] The drug is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) into two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[4][5] These metabolites are equipotent to the parent drug and account for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a modern pharmaceutical approach to enhance a drug's pharmacokinetic profile. This modification can slow down metabolic processes due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. This guide provides a detailed overview of the physicochemical properties of atorvastatin metabolites and explores the anticipated impact of deuteration, offering valuable insights for drug development.

Atorvastatin Metabolism and the Role of Deuteration

Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP3A4 enzyme, leading to the formation of its active hydroxylated metabolites. These metabolites contribute significantly to the drug's therapeutic effect and have a longer half-life (20-30 hours) than the parent atorvastatin (approx. 14 hours).

Deuteration of atorvastatin at the sites of metabolic attack would be expected to decrease the rate of formation of these hydroxylated metabolites. This can potentially alter the drug's pharmacokinetic profile, leading to increased exposure of the parent drug, a longer half-life, and a modified ratio of parent drug to metabolites.

Atorvastatin_Metabolism Metabolic Pathway of Atorvastatin Atorvastatin Atorvastatin branch Atorvastatin->branch o_OH_Atorvastatin ortho-Hydroxy Atorvastatin (Active) Lactones Inactive Lactone Metabolites o_OH_Atorvastatin->Lactones Equilibrium Glucuronides Glucuronide Conjugates o_OH_Atorvastatin->Glucuronides UGT1A1, UGT1A3 p_OH_Atorvastatin para-Hydroxy Atorvastatin (Active) p_OH_Atorvastatin->Lactones Equilibrium p_OH_Atorvastatin->Glucuronides UGT1A1, UGT1A3 branch->o_OH_Atorvastatin CYP3A4 (Site of Deuteration Impact) branch->p_OH_Atorvastatin CYP3A4 (Site of Deuteration Impact)

Caption: Atorvastatin metabolism via CYP3A4 and potential impact of deuteration.

Physicochemical Data of Atorvastatin Metabolites

While specific experimental data for deuterated atorvastatin metabolites are not widely published, the core physicochemical properties such as pKa, logP, and solubility are not expected to differ significantly from their non-deuterated counterparts. These properties are primarily governed by the overall molecular structure and functional groups, which remain unchanged upon deuteration. The most profound impact of deuteration is on metabolic stability.

Table 1: Physicochemical Properties of Non-Deuterated Atorvastatin and its Active Metabolites

Property Atorvastatin o-OH-Atorvastatin p-OH-Atorvastatin Methodological Principle
Molecular Formula C₃₃H₃₅FN₂O₅ C₃₃H₃₅FN₂O₆ C₃₃H₃₅FN₂O₆ Mass Spectrometry
Molecular Weight ( g/mol ) 558.64 574.64 574.64 Mass Spectrometry
pKa ~4.5 (acidic) Not Reported Not Reported Potentiometric Titration, HPLC
logP (Octanol/Water) ~6.36 Not Reported Not Reported Shake-Flask Method, HPLC

| Aqueous Solubility | Poorly soluble | Poorly soluble | Poorly soluble | Equilibrium Solubility Assay |

Note: Data for metabolites are often not publicly available and would typically be generated during preclinical development. The values for Atorvastatin are provided for reference.

Table 2: Conceptual Impact of Deuteration on Metabolic Stability

Parameter Non-Deuterated Metabolite Deuterated Metabolite Rationale
Rate of Formation Normal (via CYP3A4) Slower Kinetic Isotope Effect strengthens the C-D bond, reducing the rate of CYP3A4-mediated hydroxylation.
Metabolic Half-life (t½) Standard Potentially Longer Slower subsequent metabolism could lead to a longer half-life of the deuterated metabolite itself.

| Intrinsic Clearance (Clint) | Higher | Lower | Reduced metabolic rate directly translates to lower intrinsic clearance by metabolizing enzymes. |

Signaling Pathway: HMG-CoA Reductase Inhibition

Atorvastatin and its active metabolites exert their lipid-lowering effects by inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis. By blocking this step, atorvastatin reduces the intracellular cholesterol pool, which in turn upregulates LDL receptors on liver cells, increasing the clearance of LDL cholesterol from the bloodstream.

HMG_CoA_Pathway Mechanism of Action: HMG-CoA Reductase Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA inhibit_point HMG_CoA->inhibit_point Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Atorvastatin Atorvastatin & Active Metabolites (o-OH, p-OH) Atorvastatin->inhibit_point Competitive Inhibition inhibit_point->Mevalonate HMG-CoA Reductase Metabolic_Stability_Workflow Experimental Workflow: In Vitro Metabolic Stability Assay Start Start: Prepare Reagents Incubation Incubate Compound (1µM) with Liver Microsomes (0.5 mg/mL) and NADPH at 37°C Start->Incubation Timepoints Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench Reaction with Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate % Remaining, t½, and Intrinsic Clearance (Clint) Analyze->Data

References

The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly within the realms of drug development, clinical diagnostics, and metabolic research, the choice of an internal standard for mass spectrometry is a critical decision that profoundly impacts data quality. Among the available options, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, with deuterium-labeled compounds being a prominent and widely utilized choice.[1][2] This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based quantification.

Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterium-labeled internal standards is fundamentally rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[3][4] In this technique, a known quantity of a deuterium-labeled version of the analyte is introduced into a sample at the earliest possible stage of the analytical workflow.[3] The foundational assumption of IDMS is that the labeled internal standard and the native, unlabeled analyte will exhibit identical chemical and physical behavior throughout all subsequent analytical procedures, including extraction, derivatization, chromatography, and ionization.

Because the deuterium-labeled internal standard is chemically identical to the analyte, it serves as a perfect mimic, effectively compensating for a wide array of potential variations that can compromise analytical accuracy and precision. These variations include sample loss during preparation, fluctuations in instrument response, and matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. Quantification is then determined based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement ensures that any variations affecting the analyte will equally affect the internal standard, thus canceling each other out and leading to highly accurate and precise results.

Advantages of Deuterium (B1214612) Labeling

Deuterium-labeled compounds offer a compelling combination of performance and practicality, making them a popular choice for internal standards in mass spectrometry.

  • Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). The starting materials and reagents required for deuterium labeling are also more readily available.

  • High Isotopic Purity: Deuterium labeling can frequently be achieved with a high degree of isotopic enrichment, which is crucial for analytical accuracy.

  • Minimal Chromatographic Shift: In most cases, the substitution of hydrogen with deuterium results in negligible changes to the physicochemical properties of the molecule. This ensures that the deuterated internal standard co-elutes with the native analyte, a critical factor for effective compensation of matrix effects.

Quantitative Performance Data

The use of deuterium-labeled internal standards significantly enhances the accuracy and precision of quantitative mass spectrometry assays. The following tables summarize comparative data illustrating the superior performance of stable isotope-labeled internal standards over other approaches, such as using a structurally similar analog.

ParameterStable Isotope-Labeled IS (Deuterated)Structural Analog ISRationale for Superior Performance
Accuracy (% Bias) Typically within ±5%Can exceed ±15%The near-identical chemical and physical properties of the deuterated IS ensure it accurately tracks the analyte's behavior, leading to better correction for analytical variability.
Precision (%CV) Typically <10%Can be >15%By co-eluting with the analyte, the deuterated IS provides more consistent compensation for variations in sample preparation and instrument response.
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference between analyte and IS)Inconsistent compensation (can be >20% difference)The deuterated IS experiences the same ion suppression or enhancement as the analyte, leading to effective normalization of the signal.
Recovery Variability (%CV) Low (<10%)Higher (>15%)The deuterated IS reliably mirrors the analyte's recovery throughout the extraction and sample preparation process.

Table 1: Comparison of Performance Metrics for Deuterium-Labeled vs. Structural Analog Internal Standards.

Experimental Protocols

The successful implementation of deuterium-labeled internal standards requires meticulous and well-validated experimental protocols. The following provides a detailed methodology for a typical quantitative analysis of an immunosuppressant drug in whole blood using a deuterated internal standard, a common application in clinical and pharmaceutical research.

Protocol: Quantification of an Immunosuppressant in Whole Blood by LC-MS/MS

1. Materials and Reagents:

  • Whole blood samples (collected in EDTA tubes)

  • Deuterated internal standard of the target immunosuppressant (e.g., d12-Cyclosporine A)

  • Analyte stock solution (1 mg/mL in methanol)

  • Internal standard stock solution (1 mg/mL in methanol)

  • Working standard solutions (prepared by serial dilution of the analyte stock solution)

  • Internal standard spiking solution (prepared from the IS stock solution to yield a robust MS signal)

  • Precipitation reagent: Zinc sulfate (B86663) solution (0.1 M) in methanol/water

  • LC-MS/MS system with a C18 or phenyl-hexyl column

2. Sample Preparation (Protein Precipitation):

  • Thaw whole blood samples and internal standard working solutions at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.

  • Add 100 µL of the internal standard spiking solution.

  • Vortex the mixture for 10 seconds to ensure homogeneity.

  • Add 150 µL of the zinc sulfate precipitation reagent.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to ensure separation of the analyte from other matrix components, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize and select specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control sample.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Principles

Diagrams are invaluable for illustrating the logical flow of experimental processes and the underlying principles of a technique. The following diagrams, generated using the DOT language, depict the general workflow for quantitative analysis using a deuterated internal standard and the logic behind its ability to correct for analytical variability.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Add known amount of IS Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Inject into LC-MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Ratio Calculation) Data_Processing->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

logic_diagram Analyte Analyte Variability Analytical Variability (Sample Loss, Matrix Effects) Analyte->Variability IS Deuterated IS IS->Variability MS_Signal_Analyte Analyte MS Signal Variability->MS_Signal_Analyte MS_Signal_IS IS MS Signal Variability->MS_Signal_IS Ratio Ratio (Analyte Signal / IS Signal) MS_Signal_Analyte->Ratio MS_Signal_IS->Ratio Result Accurate Quantification Ratio->Result

Caption: The logic of using a deuterated internal standard to correct for analytical variability.

Challenges and Considerations

Despite their numerous advantages, the use of deuterium-labeled internal standards is not without potential challenges that require careful consideration during method development and validation.

  • Isotopic Instability (Deuterium Exchange): Deuterium atoms located at chemically labile positions on a molecule (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent. This can lead to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal, compromising accuracy. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.

  • Chromatographic Shift: While generally minimal, the substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time. If this shift is significant, the analyte and the internal standard may experience different matrix effects, which can compromise the accuracy of quantification.

  • Cross-Contribution/Isotopic Impurity: The deuterium-labeled internal standard may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, particularly at the lower limit of quantification. It is therefore essential to use an internal standard with high isotopic purity and to assess the contribution of any unlabeled analyte during method validation.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and accurate quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, especially when dealing with complex biological matrices. By understanding the core principles of isotope dilution mass spectrometry, carefully considering the potential challenges, and implementing rigorous experimental protocols, researchers, scientists, and drug development professionals can significantly enhance the quality and integrity of their quantitative data, leading to more informed and confident decision-making.

References

The Biological Activity of Atorvastatin's Hydroxy Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of the hydroxy metabolites of atorvastatin (B1662188), ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). Atorvastatin, a widely prescribed statin, undergoes extensive first-pass metabolism primarily by cytochrome P450 3A4 (CYP3A4) in the liver, leading to the formation of these active metabolites.[1] These metabolites are crucial to the overall therapeutic effect of the drug, contributing significantly to its cholesterol-lowering efficacy. This guide provides a comprehensive overview of their inhibitory effects on HMG-CoA reductase, their pharmacokinetic profiles, and their influence on key signaling pathways, supported by detailed experimental protocols and visual diagrams.

HMG-CoA Reductase Inhibition

The primary mechanism of action of atorvastatin and its active metabolites is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. In vitro studies have established that both ortho- and para-hydroxyatorvastatin are equipotent to the parent drug, atorvastatin, in their ability to inhibit this enzyme.[1] This equipotency is a key factor in the sustained HMG-CoA reductase inhibitory activity observed after atorvastatin administration, which has a longer half-life than the parent drug alone.

Quantitative Data on HMG-CoA Reductase Inhibition

While many sources state that the hydroxy metabolites are equipotent to atorvastatin, specific IC50 values are not consistently reported in publicly available literature. The table below summarizes the available information.

CompoundTargetIC50 ValueSpeciesComments
AtorvastatinHMG-CoA Reductase~8 nMHuman (in vitro)Potent inhibitor.
o-OH-AtorvastatinHMG-CoA ReductaseEquipotent to AtorvastatinHuman (in vitro)A major active metabolite.[1]
p-OH-AtorvastatinHMG-CoA ReductaseEquipotent to AtorvastatinHuman (in vitro)A minor active metabolite.[1]

Pharmacokinetic Properties

The pharmacokinetic profiles of atorvastatin's hydroxy metabolites are crucial for understanding their contribution to the drug's overall therapeutic effect. Following oral administration, atorvastatin is rapidly absorbed and metabolized. The ortho-hydroxy metabolite is the major active metabolite found in circulation.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for atorvastatin and its hydroxy metabolites in humans. It is important to note that pharmacokinetic parameters can exhibit significant inter-individual and inter-study variability.

ParameterAtorvastatino-OH-Atorvastatinp-OH-AtorvastatinSpeciesStudy PopulationDose
Cmax (ng/mL) 84.3Not ReportedNot ReportedHumanHealthy Korean Subjects80 mg
AUC0–24 h (ng·h/mL) 269.0Not ReportedNot ReportedHumanHealthy Korean Subjects80 mg
Tmax (h) 1.4Not ReportedNot ReportedHumanHealthy Korean Subjects80 mg
Cmax (ng/mL) 28-29 (single dose)Lower than parent drugMinor metaboliteHumanHypercholesterolaemic haemodialysis patients40 mg
Cmax (ng/mL) 40-70 (single dose)Lower than parent drugMinor metaboliteHumanHypercholesterolaemic haemodialysis patients80 mg

Note: Data for hydroxy metabolites in humans is often reported qualitatively or in relation to the parent compound. More detailed quantitative data is needed for a complete pharmacokinetic profile.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of atorvastatin's hydroxy metabolites.

HMG-CoA Reductase Activity Assay (In Vitro)

This protocol outlines a common method for determining the inhibitory activity of compounds against HMG-CoA reductase.

Objective: To measure the IC50 values of atorvastatin and its hydroxy metabolites for the inhibition of HMG-CoA reductase.

Materials:

  • Human HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)

  • Test compounds (atorvastatin, o-OH-atorvastatin, p-OH-atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase enzyme in each well of a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of the test compounds (atorvastatin and its hydroxy metabolites) to the wells. Include a control group with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the HMG-CoA reductase activity.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of atorvastatin and its metabolites on a relevant cell line (e.g., HepG2 human hepatoma cells).

Objective: To determine the effect of atorvastatin and its hydroxy metabolites on the viability of cultured cells.

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (atorvastatin, o-OH-atorvastatin, p-OH-atorvastatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of atorvastatin and its hydroxy metabolites for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways and Visualizations

Beyond their primary role in cholesterol synthesis, atorvastatin and its metabolites exhibit pleiotropic effects by modulating various signaling pathways. These effects contribute to their anti-inflammatory, antioxidant, and endothelial-protective properties.

Atorvastatin Metabolism

Atorvastatin is metabolized in the liver by CYP3A4 to its active hydroxy metabolites.

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-Hydroxyatorvastatin (Active) Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin para-Hydroxyatorvastatin (Active) Atorvastatin->p_OH_Atorvastatin CYP3A4 Inactive_Metabolites Inactive Metabolites (Lactones, etc.) Atorvastatin->Inactive_Metabolites Metabolism

Caption: Atorvastatin metabolism to its active hydroxy metabolites.

Inhibition of HMG-CoA Reductase

Atorvastatin and its active metabolites competitively inhibit HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate.

HMG_CoA_Reductase_Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Inhibitors Atorvastatin o-OH-Atorvastatin p-OH-Atorvastatin HMGCR HMG-CoA Reductase Inhibitors->HMGCR Inhibition

Caption: Inhibition of the HMG-CoA reductase pathway.

Modulation of the PI3K/Akt/eNOS Signaling Pathway

While direct evidence for the hydroxy metabolites is limited, atorvastatin is known to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This results in increased nitric oxide (NO) production, which has vasodilatory and anti-inflammatory effects.

PI3K_Akt_eNOS_Pathway Atorvastatin_Metabolites Atorvastatin Metabolites PI3K PI3K Atorvastatin_Metabolites->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Anti-inflammation NO->Vasodilation

Caption: PI3K/Akt/eNOS signaling pathway modulation.

Inhibition of the NF-κB Signaling Pathway

Atorvastatin has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines. The direct effects of the hydroxy metabolites on this pathway require further investigation.

NFkB_Pathway_Inhibition cluster_0 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Atorvastatin_Metabolites Atorvastatin Metabolites Atorvastatin_Metabolites->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

The hydroxy metabolites of atorvastatin, particularly ortho-hydroxyatorvastatin, play a pivotal role in the drug's therapeutic efficacy. Their equipotent inhibition of HMG-CoA reductase and significant circulating levels contribute substantially to the overall cholesterol-lowering effect. Furthermore, emerging evidence suggests that these metabolites may also be involved in the pleiotropic effects of atorvastatin, including its anti-inflammatory and endothelial-protective actions. Further research is warranted to fully elucidate the specific contributions of each metabolite to these off-target effects and to explore their full therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the importance of considering metabolic activation in the evaluation of drug efficacy and mechanism of action.

References

The Dynamic Equilibrium of Atorvastatin: A Technical Guide to Acid-Lactone Interconversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. Administered as its active hydroxy acid form, atorvastatin undergoes a reversible, pH-dependent intramolecular esterification to form an inactive lactone ring. This dynamic equilibrium between the open-chain acid and the cyclic lactone is a critical factor influencing the drug's stability, bioavailability, and metabolic profile. Understanding the nuances of this interconversion is paramount for the development of stable formulations, accurate bioanalytical methods, and predictive pharmacokinetic models. This technical guide provides an in-depth exploration of the core principles governing the atorvastatin acid-lactone equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Core Equilibrium: A Balancing Act Influenced by pH

The interconversion between atorvastatin acid and atorvastatin lactone is primarily dictated by the pH of the surrounding environment. In acidic conditions, the equilibrium favors the formation of the more lipophilic lactone. Conversely, at neutral to alkaline pH, the equilibrium shifts towards the open-chain, pharmacologically active hydroxy acid form.[1][2] This pH-dependent relationship is a crucial consideration in both in vitro studies and in vivo behavior, from the acidic environment of the stomach to the near-neutral pH of the bloodstream.

The lactone form is most stable at a pH of 4.5, while the hydroxy acid form is predominant at a pH of 7 or higher.[3] In fact, the conversion of the lactone to the acid form is nearly complete within 24 hours at room temperature in human serum.[4] Stabilization of the lactone in biological samples can be achieved by lowering the temperature to 4°C or acidifying the serum to a pH of 6.0.[4]

Quantitative Insights into Atorvastatin Acid-Lactone Dynamics

The kinetics of atorvastatin's acid-lactone interconversion have been investigated under various conditions. The following tables summarize key quantitative data from the literature, providing a comparative overview of the factors influencing this equilibrium.

ParameterConditionValueReference
Degradation Kinetics
Rate Constant (k)Acidic Medium1.88 x 10⁻² s⁻¹ (First-order)
Rate Constant (k)Basic Medium2.35 x 10⁻⁴ mol L⁻¹ s⁻¹ (Zero-order)
Equilibrium Ratios
Lactone:Acid RatiopH 2 (in 0% CD solution)Equilibrium favors the acid form
Lactone:Acid RatiopH 4.5 (in 0% CD solution)Lactone form is most stable
Lactone:Acid RatiopH 7 (in 0% CD solution)Hydroxyacid form prevails
Lactone:Acid RatiopH 9.5 (in 0% CD solution)Complete conversion to the acid form within 7h

Table 1: pH-Dependent Stability and Equilibrium of Atorvastatin

Beyond non-enzymatic, pH-catalyzed conversion, the lactonization of atorvastatin can be mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3. This enzymatic pathway contributes to the formation of atorvastatin lactone in vivo. The subsequent metabolism of both the acid and lactone forms is predominantly carried out by cytochrome P450 3A4 (CYP3A4).

EnzymeSubstrateParameterValueReference
UGT1A3Atorvastatin Acid-Primary enzyme for lactonization
CYP3A4Atorvastatin AcidKm25.6 ± 5.0 µM (para-hydroxylation)
29.7 ± 9.4 µM (ortho-hydroxylation)
CLint35.5 ± 48.1 µL/min/mg (para-hydroxylation)
45.8 ± 59.1 µL/min/mg (ortho-hydroxylation)
CYP3A4Atorvastatin LactoneKm1.4 ± 0.2 µM (para-hydroxylation)
3.9 ± 0.2 µM (ortho-hydroxylation)
CLint2949 ± 3511 µL/min/mg (para-hydroxylation)
923 ± 965 µL/min/mg (ortho-hydroxylation)

Table 2: Kinetic Parameters for Enzymatic Conversion and Metabolism

Visualizing the Equilibrium and Experimental Processes

To better illustrate the relationships and workflows discussed, the following diagrams were generated using the DOT language.

Atorvastatin_Equilibrium cluster_conditions Factors Influencing Equilibrium Atorvastatin_Acid Atorvastatin (Hydroxy Acid Form) Active Atorvastatin_Lactone Atorvastatin (Lactone Form) Inactive Atorvastatin_Acid->Atorvastatin_Lactone Lactonization Atorvastatin_Lactone->Atorvastatin_Acid Hydrolysis Acidic_pH Acidic pH (e.g., Stomach) Acidic_pH->Atorvastatin_Lactone Favors Neutral_Alkaline_pH Neutral/Alkaline pH (e.g., Blood, Intestine) Neutral_Alkaline_pH->Atorvastatin_Acid Favors UGT_Enzymes UGT Enzymes (e.g., UGT1A3) UGT_Enzymes->Atorvastatin_Lactone Mediates Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample_Collection 1. Sample Collection (e.g., Plasma, Simulated Gastric Fluid) Acidification 2. Acidification (pH 5.0) (for stabilization of lactone) Sample_Collection->Acidification Extraction 3. Liquid-Liquid or Solid-Phase Extraction Acidification->Extraction Reconstitution 4. Reconstitution in Mobile Phase Extraction->Reconstitution HPLC_LCMS 5. HPLC or LC-MS/MS Analysis Reconstitution->HPLC_LCMS Separation Chromatographic Separation (e.g., C18 column) HPLC_LCMS->Separation Detection Detection (UV or MS/MS) HPLC_LCMS->Detection Quantification 6. Quantification of Acid and Lactone Forms HPLC_LCMS->Quantification Kinetics 7. Determination of Kinetic Parameters (Rate constants, Equilibrium constants) Quantification->Kinetics

References

Technical Guide: Certificate of Analysis for 2-Hydroxy Atorvastatin Lactone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Hydroxy Atorvastatin (B1662188) Lactone-d5, a deuterated internal standard crucial for the accurate quantification of 2-Hydroxy Atorvastatin Lactone, a metabolite of Atorvastatin. This document compiles and expands upon the information typically found in a Certificate of Analysis (CoA), offering a deeper insight into the analytical testing and results for this compound.

Compound Information

Identifier Value
Compound Name 2-Hydroxy Atorvastatin Lactone-d5
Synonyms o-Hydroxy Atorvastatin Lactone-d5, 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide
CAS Number 265989-50-2[1]
Molecular Formula C₃₃H₂₈D₅FN₂O₅[1]
Molecular Weight 561.66 g/mol [1]
Structure A deuterated analog of 2-Hydroxy Atorvastatin Lactone.

Analytical Data Summary

The following tables summarize the quantitative data obtained from the Certificate of Analysis for a representative batch of this compound.[1]

Table 1: Purity and Physical Properties
Test Specification Result
Purity 95%95%[1]
Appearance Pale Yellow to Beige SolidLight Yellow to Beige Solid
Solubility ---Chloroform (Slightly), Methanol (B129727) (Slightly)
Specific Rotation Report Result+19.3° (c = 0.3, Methanol)
Table 2: Isotopic Purity
Test Specification Result
Isotopic Purity >95%98.8% (d0 = 0.12%)
Table 3: Spectroscopic and Elemental Analysis
Test Specification Result
¹H NMR Conforms to StructureConforms
¹⁹F NMR Conforms to StructureConforms
Mass Spectrometry (MS) Conforms to StructureConforms
Elemental Analysis Conforms%C: 67.56, %H: 6.04, %N: 4.73

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on established analytical techniques for Atorvastatin and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity of Atorvastatin and its related substances.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : A gradient elution is typically employed, consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is often adjusted to be acidic.

  • Flow Rate : A typical flow rate is between 1.0 and 1.5 mL/min.

  • Detection : UV detection at a wavelength of approximately 244 nm is suitable for monitoring Atorvastatin and its impurities.

  • Sample Preparation : The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the identity and determining the isotopic purity of deuterated standards.

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically used.

  • MS/MS Transitions : For this compound, the precursor ion would be monitored at m/z corresponding to [M+H]⁺, and for the undeuterated form, it would be 5 Da less. Specific product ions would be monitored for each. A UPLC-MS/MS method has been reported to monitor the transition for ortho-hydroxy atorvastatin lactone at m/z 557.3 → 448.3.

  • Chromatography : A rapid separation is often achieved using a UPLC system with a C18 column and a fast gradient of water and acetonitrile containing a small amount of acid (e.g., formic acid).

  • Data Analysis : The isotopic distribution is determined by comparing the peak areas of the deuterated and non-deuterated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

  • ¹H NMR : The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum provides information on the number and types of protons in the molecule, confirming the overall structure. The absence of signals in the region corresponding to the deuterated phenyl group confirms the position of the deuterium (B1214612) labels.

  • ¹⁹F NMR : This technique is used to confirm the presence and chemical environment of the fluorine atom in the molecule.

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which should be consistent with the molecular formula.

Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for the analysis and certification of a reference standard like this compound.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Certification SampleReceipt Sample Receipt SampleLogin Sample Login & Tracking SampleReceipt->SampleLogin Storage Controlled Storage SampleLogin->Storage Appearance Appearance Storage->Appearance Solubility Solubility Storage->Solubility HPLC HPLC (Purity) Storage->HPLC LCMS LC-MS/MS (Identity & Isotopic Purity) Storage->LCMS NMR NMR (Structure) Storage->NMR Elemental Elemental Analysis Storage->Elemental Rotation Specific Rotation Storage->Rotation DataReview Data Review & Verification Appearance->DataReview Solubility->DataReview HPLC->DataReview LCMS->DataReview NMR->DataReview Elemental->DataReview Rotation->DataReview CoA_Generation Certificate of Analysis Generation DataReview->CoA_Generation FinalApproval Final Quality Assurance Approval CoA_Generation->FinalApproval

Caption: Analytical workflow from sample receipt to final certification.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information to ensure the quality of the reference standard.

Logical_Relationship ReferenceStandard This compound Identity Identity ReferenceStandard->Identity Purity Purity ReferenceStandard->Purity Structure Structure ReferenceStandard->Structure Composition Composition ReferenceStandard->Composition MS Mass Spectrometry Identity->MS Confirms Mass HPLC_Purity HPLC Purity->HPLC_Purity Quantifies Impurities Isotopic_Purity Isotopic Purity (MS) Purity->Isotopic_Purity Determines Deuteration Level NMR_Spec NMR Spectroscopy Structure->NMR_Spec Confirms Connectivity Elemental_Analysis Elemental Analysis Composition->Elemental_Analysis Verifies Elemental Ratios

Caption: Interrelation of analytical techniques for standard characterization.

References

Methodological & Application

Application Notes and Protocols for Bioanalytical Method Development of Atorvastatin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atorvastatin (B1662188) is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] Accurate and reliable quantification of atorvastatin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for atorvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique frequently used for its high sensitivity and selectivity.[1]

Pharmacokinetic Pathway of Atorvastatin

Atorvastatin is administered in its active acid form and undergoes extensive metabolism primarily in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This process forms two main active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). The drug and its metabolites are also subject to glucuronidation. Atorvastatin is a substrate for various transporters, including the hepatic uptake transporter OATP1B1 and efflux transporters like P-glycoprotein (P-gp). The primary route of elimination for atorvastatin and its metabolites is through biliary excretion.

Atorvastatin_Pathway cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_liver Hepatocyte (Liver) cluster_elimination Elimination Oral Administration Oral Administration Atorvastatin (in plasma) Atorvastatin (in plasma) Oral Administration->Atorvastatin (in plasma) Absorption Atorvastatin Atorvastatin Atorvastatin (in plasma)->Atorvastatin OATP1B1 (Uptake) Atorvastatin->Atorvastatin (in plasma) P-gp (Efflux) o-OH-atorvastatin o-OH-atorvastatin Atorvastatin->o-OH-atorvastatin CYP3A4 p-OH-atorvastatin p-OH-atorvastatin Atorvastatin->p-OH-atorvastatin CYP3A4 Glucuronidation Glucuronidation Atorvastatin->Glucuronidation UGTs o-OH-atorvastatin->Glucuronidation p-OH-atorvastatin->Glucuronidation Glucuronidated Metabolites Glucuronidated Metabolites Biliary Excretion Biliary Excretion Glucuronidated Metabolites->Biliary Excretion Glucuronidation->Glucuronidated Metabolites Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Separation HPLC Separation (C8 or C18 column) Reconstitution->HPLC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) HPLC_Separation->MS_Detection Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

References

Application Note: A Robust UPLC-MS/MS Protocol for the Simultaneous Quantification of Atorvastatin and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of atorvastatin (B1662188) (ATV) and its primary active and inactive metabolites in human plasma. The protocol provides a rapid, sensitive, and selective analytical procedure suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The described method utilizes liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive, step-by-step protocol, including detailed instrument parameters, quality control measures, and data presentation in a clear, tabular format.

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to produce two active ortho- and para-hydroxylated metabolites, as well as inactive lactone metabolites.[1][2][3] The parent drug and its active metabolites are responsible for the lipid-lowering effects.[3] Therefore, a reliable method for the simultaneous quantification of atorvastatin and its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics. This UPLC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of these compounds in a complex biological matrix like human plasma.

Atorvastatin Metabolic Pathway

The metabolic conversion of atorvastatin is a key aspect of its pharmacological activity. The following diagram illustrates the primary metabolic pathway.

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_hydroxy ortho-hydroxy Atorvastatin (Active) Atorvastatin->o_hydroxy Hydroxylation p_hydroxy para-hydroxy Atorvastatin (Active) Atorvastatin->p_hydroxy Hydroxylation Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone Lactonization o_lactone ortho-hydroxy Atorvastatin Lactone o_hydroxy->o_lactone Lactonization p_lactone para-hydroxy Atorvastatin Lactone p_hydroxy->p_lactone Lactonization CYP3A4 CYP3A4/5 CYP3A4->Atorvastatin

Caption: Metabolic pathway of atorvastatin.

Experimental Protocol

This protocol is based on a method described by Cai et al. (2017) for the simultaneous determination of atorvastatin and its five major metabolites.[4]

Materials and Reagents
  • Atorvastatin, ortho-hydroxy atorvastatin, para-hydroxy atorvastatin, atorvastatin lactone, ortho-hydroxy atorvastatin lactone, para-hydroxy atorvastatin lactone (analytical standards)

  • Internal Standard (IS), e.g., Atorvastatin-d5

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • UPLC Column: ACQUITY UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of atorvastatin, its metabolites, and the IS in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Spike drug-free human plasma with the working solutions to prepare calibration standards at concentrations ranging from 0.2 to 40 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

  • Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters

Parameter Value
Column ACQUITY UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)
Mobile Phase 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 4 minutes |

Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr

| Cone Gas Flow | 50 L/hr |

Data Acquisition and Quantification

The analytes are quantified using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions are listed in the table below.

MRM Transitions for Atorvastatin and its Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z)
Atorvastatin 559.4 440.1
ortho-hydroxy Atorvastatin 575.4 466.2
para-hydroxy Atorvastatin 575.5 440.5
Atorvastatin Lactone 541.3 448.3
ortho-hydroxy Atorvastatin Lactone 557.3 448.3
para-hydroxy Atorvastatin Lactone 557.3 448.3

| Atorvastatin-d5 (IS) | 564.2 | 440.0 |

Method Validation Summary

The described method was validated for its linearity, precision, accuracy, and matrix effect.

ParameterResult
Linearity Range 0.2–40 ng/mL
Intra- and Inter-day Precision 3.3% to 13.9%
Matrix Effect Atorvastatin: 102.7–105.5% Atorvastatin Lactone: 90.3–96.6%

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Report Generate Report Quantification->Report

Caption: UPLC-MS/MS experimental workflow.

Conclusion

The UPLC-MS/MS protocol presented in this application note provides a reliable and efficient method for the simultaneous quantification of atorvastatin and its major metabolites in human plasma. The simple liquid-liquid extraction procedure and rapid chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The high sensitivity and specificity of tandem mass spectrometry ensure accurate and precise results, which are essential for pharmacokinetic and metabolic studies of atorvastatin.

References

Application of 2-Hydroxy Atorvastatin Lactone-d5 in Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, is critical in managing hypercholesterolemia and preventing cardiovascular events. The therapeutic efficacy and safety of atorvastatin can be influenced by significant inter-individual variability in its pharmacokinetics. Therapeutic Drug Monitoring (TDM) of atorvastatin and its active metabolites offers a valuable tool to optimize dosing, enhance patient adherence, and minimize the risk of adverse effects. 2-Hydroxy Atorvastatin, a primary active metabolite of atorvastatin, and its corresponding lactone form, are crucial analytes in TDM. The use of a stable isotope-labeled internal standard, such as 2-Hydroxy Atorvastatin Lactone-d5, is essential for accurate and precise quantification of these analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the TDM of atorvastatin.

Atorvastatin Metabolism and the Role of 2-Hydroxy Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes.[1][2] This metabolic process results in the formation of active ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated metabolites, which account for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[3][4] These active metabolites exist in a pH-dependent equilibrium with their corresponding inactive lactone forms.[5] Monitoring the levels of both the parent drug and its major active metabolites is crucial for a comprehensive assessment of patient adherence and overall drug exposure.

The metabolic pathway of atorvastatin is depicted in the following diagram:

Atorvastatin_Metabolism Atorvastatin Atorvastatin (Active Acid) Atorvastatin_Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Atorvastatin_Lactone Equilibrium CYP3A4_5 CYP3A4/CYP3A5 Atorvastatin->CYP3A4_5 Hydroxylation o_Hydroxy_Atorvastatin 2-Hydroxy Atorvastatin (Active) o_Hydroxy_Atorvastatin_Lactone 2-Hydroxy Atorvastatin Lactone (Inactive) o_Hydroxy_Atorvastatin->o_Hydroxy_Atorvastatin_Lactone Equilibrium Glucuronidation Glucuronidation o_Hydroxy_Atorvastatin->Glucuronidation p_Hydroxy_Atorvastatin para-Hydroxy Atorvastatin (Active) p_Hydroxy_Atorvastatin_Lactone para-Hydroxy Atorvastatin Lactone (Inactive) p_Hydroxy_Atorvastatin->p_Hydroxy_Atorvastatin_Lactone Equilibrium p_Hydroxy_Atorvastatin->Glucuronidation CYP3A4_5->o_Hydroxy_Atorvastatin CYP3A4_5->p_Hydroxy_Atorvastatin Excretion Biliary Excretion Glucuronidation->Excretion

Figure 1: Atorvastatin Metabolic Pathway

Experimental Protocols

Principle of the Method

The quantitative analysis of 2-Hydroxy Atorvastatin in human plasma is performed using a sensitive and specific LC-MS/MS method. This compound is used as an internal standard to correct for matrix effects and variations in sample processing and instrument response. The method involves protein precipitation for sample clean-up, followed by chromatographic separation and mass spectrometric detection.

Materials and Reagents
  • 2-Hydroxy Atorvastatin reference standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (or glacial acetic acid)

  • Zinc sulfate (B86663) (optional, for protein precipitation)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the internal standard working solution (this compound in methanol or acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • LC Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    1.0 30
    5.0 90
    6.0 90
    6.1 30

    | 8.0 | 30 |

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    2-Hydroxy Atorvastatin To be optimized To be optimized

    | this compound | To be optimized | To be optimized |

Note: The specific m/z transitions for the precursor and product ions should be determined by direct infusion of the analytical standards into the mass spectrometer.

Experimental Workflow

The overall workflow for the therapeutic drug monitoring of atorvastatin using this compound as an internal standard is illustrated below.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Sample Patient Blood Sample Collection Sample_Processing Plasma Separation Patient_Sample->Sample_Processing Protein_Precipitation Protein Precipitation with This compound (IS) Sample_Processing->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Data_Acquisition Data Acquisition (MRM) LC_MS_MS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Data_Review Data Review and QC Check Quantification->Data_Review Reporting Reporting of Results Data_Review->Reporting Clinical_Interpretation Clinical Interpretation and Dose Adjustment Reporting->Clinical_Interpretation

Figure 2: TDM Experimental Workflow

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for the analysis of atorvastatin and its metabolites.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)
Atorvastatin0.05 - 100≥ 0.9975
2-Hydroxy Atorvastatin0.05 - 100≥ 0.9975
Atorvastatin Lactone0.05 - 100≥ 0.9975
2-Hydroxy Atorvastatin Lactone0.05 - 100≥ 0.9975
Data adapted from Macwan et al., 2011.
Table 2: Precision and Accuracy
AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
2-Hydroxy AtorvastatinLow≤ 15≤ 1585 - 115
Medium≤ 15≤ 1585 - 115
High≤ 15≤ 1585 - 115
General acceptance criteria based on FDA and EMA guidelines.
Table 3: Matrix Effect and Recovery
AnalyteMatrix Effect (%)Recovery (%)
2-Hydroxy Atorvastatin85 - 11588.6 - 111
Data range adapted from Macwan et al., 2011.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based TDM of atorvastatin provides a robust and reliable method for the accurate quantification of the active 2-hydroxy metabolite. This approach enables clinicians and researchers to gain a deeper understanding of an individual's drug exposure, which is critical for optimizing therapy, ensuring patient adherence, and improving clinical outcomes in the management of hyperlipidemia. The detailed protocols and data presented herein serve as a valuable resource for the implementation of this TDM strategy in a research or clinical laboratory setting.

References

Application Note: Preparation of Calibration Standards for the Bioanalysis of Atorvastatin and its Metabolites using 2-Hydroxy Atorvastatin Lactone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of calibration standards and quality control (QC) samples for the quantitative analysis of atorvastatin (B1662188) and its metabolites in biological matrices. The procedure utilizes 2-Hydroxy Atorvastatin Lactone-d5 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note is intended to guide researchers in establishing a robust and reliable calibration curve for pharmacokinetic, bioavailability, and bioequivalence studies.

Principle

Quantitative bioanalysis relies on the use of a calibration curve to determine the concentration of an analyte in an unknown sample. This is achieved by comparing the analytical response of the unknown sample to the responses of a series of prepared standards with known concentrations. The inclusion of a stable, isotopically labeled internal standard, such as this compound, is crucial.[1] This internal standard is added at a constant concentration to all standards, QCs, and unknown samples. It co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement during analysis. By calculating the ratio of the analyte peak area to the internal standard peak area, variability in sample preparation and instrument response can be normalized, leading to more accurate and precise quantification.

Materials and Reagents

Material/ReagentGradeSupplier
This compound≥98% purity, ≥98% isotopic enrichmentCommercially available
AtorvastatinReference Standard GradeUSP, etc.
o-hydroxy AtorvastatinReference Standard GradeCommercially available
p-hydroxy AtorvastatinReference Standard GradeCommercially available
Methanol (B129727) (MeOH)LC-MS GradeFisher Scientific, etc.
Acetonitrile (ACN)LC-MS GradeFisher Scientific, etc.
Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich, etc.
Deionized WaterType IMillipore, etc.
Volumetric flasks (Class A)Various sizesVWR, etc.
Pipettes (calibrated)Various sizesEppendorf, etc.
Microcentrifuge tubes1.5 mLAxygen, etc.
Vortex mixer-VWR, etc.
Analytical balance-Mettler Toledo, etc.

Experimental Protocols

Preparation of Stock Solutions

4.1.1 Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound powder.

  • Transfer the powder to a 1 mL Class A volumetric flask.

  • Add a small amount of methanol to dissolve the powder completely.

  • Vortex gently to ensure complete dissolution.

  • Bring the volume up to the 1 mL mark with methanol.

  • Cap the flask and invert several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C in an amber vial to protect from light.

4.2.2 Analyte Stock Solutions (1 mg/mL)

  • Follow the same procedure as in section 4.1.1 for each analyte (Atorvastatin, o-hydroxy Atorvastatin, p-hydroxy Atorvastatin).

  • Prepare individual stock solutions for each analyte to avoid cross-contamination.

  • Label and store each stock solution appropriately at -20°C.

Preparation of Working Solutions

4.2.1 Internal Standard (IS) Working Solution (100 ng/mL)

  • Allow the IS stock solution to equilibrate to room temperature.

  • Pipette 10 µL of the 1 mg/mL IS stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of methanol and deionized water.

  • Mix thoroughly. This working solution will be used to spike all calibration standards, QCs, and samples.

4.2.2 Analyte Working Solutions for Calibration Curve

Prepare a series of working solutions by serially diluting the analyte stock solutions. The following is an example for a calibration curve ranging from 0.5 ng/mL to 200 ng/mL.

Working Solution IDConcentration (ng/mL)Preparation
WS-12000Pipette 20 µL of 1 mg/mL stock into a 10 mL volumetric flask, dilute with 50:50 MeOH:H₂O
WS-21000Take 5 mL of WS-1 and dilute to 10 mL with 50:50 MeOH:H₂O
WS-3500Take 5 mL of WS-2 and dilute to 10 mL with 50:50 MeOH:H₂O
WS-4200Take 4 mL of WS-3 and dilute to 10 mL with 50:50 MeOH:H₂O
WS-5100Take 5 mL of WS-4 and dilute to 10 mL with 50:50 MeOH:H₂O
WS-650Take 5 mL of WS-5 and dilute to 10 mL with 50:50 MeOH:H₂O
WS-720Take 4 mL of WS-6 and dilute to 10 mL with 50:50 MeOH:H₂O
WS-85Take 2.5 mL of WS-7 and dilute to 10 mL with 50:50 MeOH:H₂O
Preparation of Calibration Standards in Matrix (e.g., Human Plasma)
  • Dispense 95 µL of the biological matrix (e.g., drug-free human plasma) into a series of labeled microcentrifuge tubes.

  • Add 5 µL of the appropriate analyte working solution to each tube to achieve the desired final concentrations.

  • Add 10 µL of the 100 ng/mL IS working solution to each tube.

  • Vortex each tube for 30 seconds.

  • These calibration standards are now ready for sample extraction and analysis.

Calibration StandardAnalyte Working Solution AddedFinal Analyte Concentration (ng/mL)Final IS Concentration (ng/mL)
CS15 µL of WS-80.2510
CS25 µL of WS-71.010
CS35 µL of WS-62.510
CS45 µL of WS-55.010
CS55 µL of WS-410.010
CS65 µL of WS-325.010
CS75 µL of WS-250.010
CS85 µL of WS-1100.010
Preparation of Quality Control (QC) Samples

QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the assay's accuracy and precision.

  • Prepare separate analyte working solutions for QCs from the initial stock solutions.

  • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High.

  • Spike drug-free biological matrix with the appropriate QC working solutions and the IS working solution as described in section 4.3.

QC LevelExample Final Concentration (ng/mL)
Low QC (LQC)0.75
Medium QC (MQC)7.5
High QC (HQC)75

Stability of Solutions

  • Stock Solutions: Analyte and internal standard stock solutions are generally stable for at least 6 months when stored at -20°C and protected from light.

  • Working Solutions: Aqueous-organic working solutions should be prepared fresh daily. If stored, they should be kept at 2-8°C for no longer than one week.

  • Matrix Samples: Atorvastatin and its lactone metabolites can be unstable in biological matrices at room temperature. The lactone forms are known to hydrolyze to their corresponding acid forms.[2] Therefore, it is recommended to process plasma samples promptly or store them at -80°C. Multiple freeze-thaw cycles should be avoided.

Data Presentation

Table 1: Calibration Standard Concentrations

Standard IDAtorvastatin (ng/mL)o-hydroxy Atorvastatin (ng/mL)p-hydroxy Atorvastatin (ng/mL)This compound (ng/mL)
CS10.250.250.2510
CS21.01.01.010
CS32.52.52.510
CS45.05.05.010
CS510.010.010.010
CS625.025.025.010
CS750.050.050.010
CS8100.0100.0100.010

Table 2: Quality Control Sample Concentrations

QC LevelAtorvastatin (ng/mL)o-hydroxy Atorvastatin (ng/mL)p-hydroxy Atorvastatin (ng/mL)
LQC0.750.750.75
MQC7.57.57.5
HQC757575

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Sample Preparation Analyte_Powder Analyte Powder Analyte_Stock Analyte Stock Solution (1 mg/mL) Analyte_Powder->Analyte_Stock IS_Powder 2-Hydroxy Atorvastatin Lactone-d5 Powder IS_Stock IS Stock Solution (1 mg/mL) IS_Powder->IS_Stock Solvent1 Methanol Solvent1->Analyte_Stock Solvent1->IS_Stock Analyte_Working Analyte Working Solutions (Serial Dilutions) Analyte_Stock->Analyte_Working IS_Working IS Working Solution (100 ng/mL) IS_Stock->IS_Working Calibration_Standards Calibration Standards Analyte_Working->Calibration_Standards QC_Samples QC Samples Analyte_Working->QC_Samples IS_Working->Calibration_Standards IS_Working->QC_Samples Diluent 50:50 MeOH:H2O Diluent->Analyte_Working Diluent->IS_Working Matrix Biological Matrix (e.g., Plasma) Matrix->Calibration_Standards Matrix->QC_Samples

Caption: Workflow for the preparation of calibration standards and QC samples.

G cluster_0 Analyte Path cluster_1 Internal Standard Path A_Stock Analyte Stock (1 mg/mL) A_WS Analyte Working Solutions A_Stock->A_WS Dilution A_Final Final Concentration in Matrix A_WS->A_Final Spiking Analysis Analysis A_Final->Analysis Analyte/ IS Ratio IS_Stock IS Stock (1 mg/mL) IS_WS IS Working Solution IS_Stock->IS_WS Dilution IS_Final Final Concentration in Matrix (Constant) IS_WS->IS_Final Spiking IS_Final->Analysis

Caption: Logical relationship of analyte and internal standard preparation.

References

Application Notes and Protocols for Chiral Separation of Atorvastatin Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of atorvastatin (B1662188) diastereomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Micellar Electrokinetic Capillary Chromatography (MEKC).

Introduction

Atorvastatin, a leading drug for the treatment of hypercholesterolemia, contains two chiral centers, resulting in the possibility of four stereoisomers. The therapeutic activity resides primarily in the (3R,5R)-enantiomer. Consequently, the stereoselective synthesis and the enantiomeric purity of the final drug product are of paramount importance. Regulatory bodies necessitate stringent control over the stereoisomeric purity of chiral drugs. This document outlines validated methods for the effective separation and quantification of atorvastatin diastereomers, crucial for quality control and research and development in the pharmaceutical industry.

Data Presentation: Comparative Summary of Chiral Separation Methods

The following tables summarize the key quantitative data from various validated methods for the chiral separation of atorvastatin diastereomers, facilitating a comparative evaluation of their performance.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2Method 3Method 4
Column Chiralcel® OD-RHChiralpak AD-HLux Amylose-1Chiralpak IA-3
Mobile Phase n-Hexane:2-Propanol (95:5 v/v)[1]n-Hexane:Ethanol:Trifluoroacetic acid (85:15:0.1 v/v/v)[2]Methanol (B129727):Dehydrated alcohol:Hexanen-Hexane:Ethanol
Flow Rate 1.0 mL/min[1][3]1.0 mL/min[2]--
Detection UV at 260 nmUV at 246 nmDiode Array Detector (DAD)-
Retention Time (t_R1_) 3.23 min6.6 min ((S,S)-enantiomer)20.08 min (Compound E)-
Retention Time (t_R2_) 3.85 min7.6 min ((R,R)-enantiomer)26.71 min (Atorvastatin)-
Resolution (R_s_) 1.2> 2.5> 2.0-
Selectivity (α) 1.24---
Capacity Factor (k'1) 3.50---
Capacity Factor (k'2) 4.37---

Table 2: Supercritical Fluid Chromatography (SFC) Method

ParameterMethod 1
Column Chiralpak AD-H
Mobile Phase Supercritical CO₂:Methanol (90:10 v/v)
Flow Rate 2.5 mL/min
Detection UV and Polarimetric detectors in series
Analysis Time < 10 minutes
Resolution (R_s_) > 2.0
Linearity (r²) > 0.9999
Precision (Intra- and Inter-day %RSD) < 0.63%

Table 3: Micellar Electrokinetic Capillary Chromatography (MEKC) Method

ParameterMethod 1
Capillary Extended light path fused silica (B1680970)
Background Electrolyte 10 mM Sodium tetraborate (B1243019), 50 mM Sodium dodecyl sulphate, 20% (v/v) Methanol, pH 9.5
Applied Voltage 30 kV
Detection UV
Separation Time -
Linearity Range (Atorvastatin) 100–1200 µg/mL
Linearity Range (Related Substances) 1.0–12.5 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: HPLC Separation of Atorvastatin Diastereomers on Chiralcel® OD-RH

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-RH (dimensions not specified in the source).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm.

3. Sample Preparation:

  • Dissolve the atorvastatin sample in the mobile phase to a suitable concentration.

4. Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject 10 µL of the sample solution. c. Run the chromatogram for a sufficient time to elute both diastereomers. d. Identify and quantify the diastereomers based on their retention times.

Protocol 2: HPLC Separation of Atorvastatin Enantiomers on Chiralpak AD-H

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm I.D.).

  • Mobile Phase: A mixture of n-Hexane, ethanol, and 0.1% trifluoroacetic acid in an 85:15:0.1 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 246 nm.

3. Sample Preparation:

  • Prepare a solution of (R,R)-Atorvastatin (1000 µg/mL) and (S,S)-Atorvastatin (1.5 µg/mL) in a 1:1 (v/v) mixture of methanol and ethanol.

4. Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is obtained. b. Inject the prepared sample solution. c. Monitor the elution of the enantiomers. The (S,S)-enantiomer is expected to elute before the (R,R)-enantiomer.

Protocol 3: SFC Separation of Atorvastatin Enantiomers on Chiralpak AD-H

1. Instrumentation:

  • Supercritical Fluid Chromatograph equipped with UV and polarimetric detectors.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H.

  • Mobile Phase: Supercritical Carbon Dioxide and Methanol in a 90:10 (v/v) ratio.

  • Flow Rate: 2.5 mL/min.

  • Temperature: Optimized as per system suitability.

3. Sample Preparation:

  • Dissolve the atorvastatin sample in a suitable solvent compatible with the mobile phase.

4. Procedure: a. Equilibrate the column with the mobile phase under supercritical conditions. b. Inject the sample. c. Perform the chromatographic run for approximately 10 minutes. d. Detect the enantiomers using the UV and polarimetric detectors in series.

Protocol 4: MEKC Separation of Atorvastatin and its Diastereomer

1. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Extended light path fused silica capillary.

  • Background Electrolyte (BGE): 10 mM Sodium tetraborate buffer at pH 9.5, containing 50 mM Sodium dodecyl sulphate (SDS) and 20% (v/v) Methanol.

  • Applied Voltage: 30 kV.

  • Temperature: Ambient.

  • Injection: Hydrodynamic or electrokinetic injection.

3. Sample Preparation:

  • Dissolve the atorvastatin sample in the BGE or a compatible solvent.

4. Procedure: a. Condition the capillary with the BGE. b. Introduce the sample into the capillary. c. Apply the separation voltage. d. Monitor the separation of atorvastatin from its diastereomer and other related substances.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the described chiral separation methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare Atorvastatin Sample Solution Injector Injector Sample->Injector MobilePhase Prepare Mobile Phase (e.g., n-Hexane/IPA) Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., Chiralcel OD-RH) Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Generate Chromatogram DataSystem->Chromatogram Quantification Identify and Quantify Diastereomers Chromatogram->Quantification

Caption: Workflow for HPLC-based chiral separation of atorvastatin diastereomers.

SFC_Workflow cluster_prep_sfc Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_analysis_sfc Data Analysis Sample_SFC Prepare Atorvastatin Sample Solution Injector_SFC Injector Sample_SFC->Injector_SFC MobilePhase_SFC Prepare Mobile Phase (Supercritical CO2 & Methanol) Pump_SFC Pump MobilePhase_SFC->Pump_SFC Pump_SFC->Injector_SFC Column_SFC Chiral Column (e.g., Chiralpak AD-H) Injector_SFC->Column_SFC Detector_SFC UV & Polarimetric Detectors Column_SFC->Detector_SFC DataSystem_SFC Data Acquisition System Detector_SFC->DataSystem_SFC Chromatogram_SFC Generate Chromatogram DataSystem_SFC->Chromatogram_SFC Quantification_SFC Identify and Quantify Enantiomers Chromatogram_SFC->Quantification_SFC

Caption: Workflow for SFC-based chiral separation of atorvastatin enantiomers.

MEKC_Workflow cluster_prep_mekc Sample & BGE Preparation cluster_mekc CE System cluster_analysis_mekc Data Analysis Sample_MEKC Prepare Atorvastatin Sample Solution Injection Sample Injection Sample_MEKC->Injection BGE_MEKC Prepare Background Electrolyte (Buffer, SDS, Methanol) Capillary Fused Silica Capillary BGE_MEKC->Capillary Voltage Apply High Voltage Capillary->Voltage Injection->Capillary Detector_MEKC UV Detector Voltage->Detector_MEKC DataSystem_MEKC Data Acquisition System Detector_MEKC->DataSystem_MEKC Electropherogram Generate Electropherogram DataSystem_MEKC->Electropherogram Quantification_MEKC Identify and Quantify Diastereomers Electropherogram->Quantification_MEKC

Caption: Workflow for MEKC-based chiral separation of atorvastatin diastereomers.

References

Solubility and solution preparation for 2-Hydroxy Atorvastatin Lactone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and preparation of solutions of 2-Hydroxy Atorvastatin (B1662188) Lactone-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Atorvastatin.

Product Information

PropertyValueReference
Chemical Name 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide[1]
CAS Number 265989-50-2[2]
Molecular Formula C₃₃H₂₈D₅FN₂O₅[3]
Molecular Weight 561.66 g/mol [3]
Appearance Pale Yellow to Beige Solid[3]
Melting Point 103-107°C

Solubility

2-Hydroxy Atorvastatin Lactone-d5 is a crystalline solid with limited aqueous solubility. Organic solvents are required for its dissolution. The solubility in various solvents is summarized below.

SolventSolubilityReference
Acetonitrile (B52724)Soluble
MethanolSlightly Soluble
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)10 mM
Acetonitrile:Water (90:10, v/v)0.5 mg/mL
Acetonitrile1 mg/mL (for Atorvastatin Lactone)

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: The compound is hygroscopic and should be stored at -20°C under an inert atmosphere. When stored correctly, it is stable for extended periods, with one supplier indicating a retest date of 10 years. It is stable for shipping at room temperature.

  • In Solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The lactone form of atorvastatin and its metabolites are unstable in neutral or basic aqueous solutions and in biological matrices like human serum at room temperature, where they can hydrolyze to the corresponding hydroxy acid form. Stability in serum can be improved by maintaining a temperature of 4°C or by acidifying the sample.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For lyophilized products, it is recommended to centrifuge the vial briefly before opening to ensure that all the powder is at the bottom.

Experimental Protocols

Preparation of a 0.5 mg/mL Stock Solution in Acetonitrile:Water (90:10)

This protocol is adapted from a method used for preparing stock solutions of hydroxylated atorvastatin metabolites.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to collect all the solid material at the bottom.

  • Weigh the desired amount of the compound using a calibrated analytical balance. For example, weigh 5 mg.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Prepare a 90:10 (v/v) mixture of acetonitrile and water.

  • Add a small amount of the acetonitrile:water mixture to the volumetric flask to dissolve the compound.

  • Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the solution for 5-10 minutes in a water bath at room temperature.

  • Once the compound is completely dissolved, add the acetonitrile:water mixture to the mark on the volumetric flask.

  • Invert the flask several times to ensure a homogeneous solution.

  • Transfer the stock solution to a labeled, amber glass vial for storage.

Preparation of a 1 mg/mL Stock Solution in Acetonitrile

This protocol is based on a method for preparing atorvastatin lactone stock solutions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Bring the vial of this compound to room temperature.

  • Centrifuge the vial to settle the powder.

  • Accurately weigh the desired amount of the compound (e.g., 5 mg).

  • Transfer the compound to a 5 mL volumetric flask.

  • Add a portion of acetonitrile to the flask and vortex for 1-2 minutes.

  • If needed, sonicate the flask in a room temperature water bath for 5-10 minutes to ensure complete dissolution.

  • Fill the flask to the mark with acetonitrile.

  • Mix the solution thoroughly by inverting the flask.

  • Store the prepared stock solution in a labeled, tightly sealed amber vial.

Visualizations

Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge weigh Accurately weigh the compound centrifuge->weigh transfer Transfer to volumetric flask weigh->transfer add_solvent Add a portion of the chosen solvent (e.g., Acetonitrile or ACN:Water) transfer->add_solvent dissolve Dissolve the compound (Vortex and/or Sonicate) add_solvent->dissolve final_volume Add solvent to final volume dissolve->final_volume mix Mix thoroughly final_volume->mix store Store in a labeled amber vial at -20°C or -80°C mix->store end End: Stock solution ready for use store->end

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting_Guide Troubleshooting Common Solution Preparation Issues issue Issue: Compound does not fully dissolve check_solvent Is the correct solvent being used? issue->check_solvent increase_vortex Increase vortexing time check_solvent->increase_vortex Yes consult_literature Consult literature for alternative solvents check_solvent->consult_literature No apply_sonication Apply sonication in a room temperature water bath increase_vortex->apply_sonication gentle_warming Consider gentle warming (up to 40°C) (Use with caution and monitor stability) apply_sonication->gentle_warming check_concentration Is the target concentration too high? gentle_warming->check_concentration recalculate Recalculate for a lower concentration check_concentration->recalculate Yes solution Solution check_concentration->solution No recalculate->solution consult_literature->solution

Caption: A logical guide for troubleshooting common issues during solution preparation.

References

Application Note: High-Throughput Analysis of Atorvastatin and its Metabolites in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-throughput method for the simultaneous quantification of atorvastatin (B1662188) (ATV) and its active metabolites, ortho-hydroxy atorvastatin (o-ATV) and para-hydroxy atorvastatin (p-ATV), in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its selectivity and speed. The protocol described herein is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies, offering a rapid and reliable analytical solution for drug development professionals.

Introduction

Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1]. The drug is metabolized in the liver to form two active metabolites, o-ATV and p-ATV, which contribute significantly to its therapeutic effect. Accurate and precise measurement of atorvastatin and its metabolites in clinical samples is crucial for assessing drug efficacy, safety, and individual patient response. This application note presents a validated UPLC-MS/MS method designed for high-throughput analysis, enabling the processing of a large number of samples in a clinical setting.

Experimental Workflow

The overall experimental workflow for the high-throughput analysis of atorvastatin and its metabolites in human plasma is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Add Internal Standard (e.g., Atorvastatin-d5) plasma->is_add extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) is_add->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge evaporation Evaporate Supernatant vortex_centrifuge->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample reconstitution->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms acquisition Data Acquisition msms->acquisition quantification Quantification & Reporting acquisition->quantification

Figure 1: Experimental workflow for UPLC-MS/MS analysis of atorvastatin.

Materials and Reagents

  • Atorvastatin, o-hydroxy atorvastatin, and p-hydroxy atorvastatin reference standards

  • Atorvastatin-d5 (internal standard)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Human plasma (drug-free)

Equipment

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 3200)

  • Analytical balance

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Detailed Experimental Protocol

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve atorvastatin, o-hydroxy atorvastatin, p-hydroxy atorvastatin, and atorvastatin-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curves and quality control samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (e.g., 1 µg/mL atorvastatin-d5) and vortex briefly.

  • Add 6 mL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes at 4°C.[2]

  • Transfer the supernatant (approximately 4 mL) to a clean tube.[2]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase and transfer to an autosampler vial for analysis.[2]

UPLC-MS/MS Conditions

UPLC Parameters:

ParameterValue
Column ACQUITY UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm)[3]
Mobile Phase 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time < 5 minutes

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Atorvastatin: m/z 559.4 → 440.1o-hydroxy atorvastatin: m/z 575.4 → 466.2p-hydroxy atorvastatin: m/z 575.5 → 440.5Atorvastatin-d5 (IS): m/z 564.4 → 445.1

Method Validation and Performance

The described method has been validated according to regulatory guidelines, demonstrating high sensitivity, selectivity, accuracy, and precision.

Quantitative Data Summary
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
Atorvastatin0.2 - 400.23.3 - 13.93.3 - 13.995.7 - 111>80
o-hydroxy atorvastatin0.2 - 400.23.3 - 13.93.3 - 13.995.7 - 111>80
p-hydroxy atorvastatin0.2 - 400.23.3 - 13.93.3 - 13.995.7 - 111>80

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation

Atorvastatin Signaling Pathway

Atorvastatin exerts its primary therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced levels of low-density lipoprotein (LDL) cholesterol.

signaling_pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_effects Downstream Effects HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... LDL_C Decreased LDL Cholesterol HMG_CoA_Reductase->Mevalonate Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibition

Figure 2: Atorvastatin's mechanism of action via HMG-CoA reductase inhibition.

Conclusion

The UPLC-MS/MS method presented in this application note provides a rapid, sensitive, and reliable approach for the high-throughput analysis of atorvastatin and its active metabolites in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for clinical laboratories and research settings requiring the analysis of a large number of samples. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of atorvastatin.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxy Atorvastatin Lactone-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for 2-Hydroxy Atorvastatin (B1662188) Lactone-d5.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for the analysis of 2-Hydroxy Atorvastatin Lactone-d5?

A1: For the analysis of 2-Hydroxy Atorvastatin Lactone and its deuterated internal standard, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly employed.[1][2][3] The specific mass transitions will depend on the instrument and optimization, but typical values are summarized in the table below.

Q2: Which ionization technique is better for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: Electrospray ionization (ESI) in the positive ion mode is the most frequently reported and generally recommended ionization technique for atorvastatin and its metabolites, including the lactone forms.[1][4] ESI is well-suited for the analysis of moderately polar and thermolabile compounds like 2-Hydroxy Atorvastatin Lactone. While APCI can also be used, ESI often provides better sensitivity and is less prone to thermal degradation of the analyte.

Q3: What are the common sample preparation techniques for plasma samples containing this compound?

A3: The most common sample preparation techniques are protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: This is a simpler and faster method. It typically involves adding a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate the proteins. Acetonitrile is often preferred as it results in cleaner extracts for many compounds.

  • Liquid-Liquid Extraction: This technique can provide a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.

The choice between these methods depends on the required sensitivity and the complexity of the sample matrix.

Q4: How can I avoid the interconversion between the lactone and the acid forms of atorvastatin metabolites during sample preparation and analysis?

A4: Interconversion between the acid and lactone forms can be a significant issue. To minimize this:

  • Keep samples at a low temperature (e.g., on ice or at 4°C) during processing.

  • Acidify the sample to stabilize the acid form. The use of formic acid or acetic acid in the mobile phase and reconstitution solvent is common.

  • Process samples promptly and avoid prolonged storage at room temperature.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

  • Question: I am not observing a signal for this compound. What should I check?

  • Answer:

    • Verify Mass Spectrometer Parameters: Ensure the correct precursor and product ion m/z values are entered in the MRM method. Refer to the parameter tables for typical values. The precursor ion for this compound should be approximately m/z 562.3.

    • Check Instrument Tuning: Confirm that the mass spectrometer is properly tuned and calibrated. Infuse a standard solution of this compound to optimize the cone voltage and collision energy.

    • Evaluate Sample Preparation: Inefficient extraction can lead to low signal. If using protein precipitation, ensure the solvent-to-plasma ratio is adequate for complete protein removal. For liquid-liquid extraction, optimize the pH and choice of organic solvent to ensure efficient partitioning of the analyte.

    • Assess Ion Source Conditions: Check the ESI source parameters, including spray voltage, gas flow rates, and temperature. These may need to be optimized for your specific instrument and mobile phase composition.

Issue 2: Poor Peak Shape or Tailing

  • Question: My chromatographic peaks for this compound are showing significant tailing. What could be the cause?

  • Answer:

    • Column Choice: Ensure you are using a suitable reversed-phase column, such as a C18.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape by ensuring the analyte is in a consistent protonation state.

    • Column Contamination: The column may be contaminated with matrix components. Try washing the column with a strong solvent or replacing it if necessary.

    • Secondary Interactions: Analyte interactions with active sites on the column packing material can cause tailing. Using a column with end-capping can help minimize these interactions.

Issue 3: High Background Noise or Interferences

  • Question: I am observing high background noise and interfering peaks in my chromatogram. How can I improve the signal-to-noise ratio?

  • Answer:

    • Optimize Sample Preparation: A cleaner sample extract will reduce background noise. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE) for a more thorough cleanup.

    • Improve Chromatographic Separation: Adjust the gradient elution profile to better separate the analyte from interfering matrix components. A shallower gradient can improve resolution.

    • Check for Contamination: Ensure all solvents, reagents, and labware are clean and free from contaminants.

    • Optimize MRM Transitions: Select more specific MRM transitions if possible. While one transition is typically used for quantification, a second, qualifying transition can help confirm the identity of the analyte and distinguish it from interferences.

Experimental Protocols & Data

Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of 2-Hydroxy Atorvastatin Lactone and its deuterated internal standard. Note that optimal values may vary between different mass spectrometers.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
2-Hydroxy Atorvastatin Lactone557.2448.2Not Specified
This compound~562.3~453.2Instrument DependentInferred
Atorvastatin559.3440.2Not Specified
Atorvastatin-d5564.2440.0Not Specified
2-Hydroxy Atorvastatin575.1440.3Not Specified

Note: The m/z values for this compound are inferred based on a +5 Da shift from the unlabeled compound.

Chromatographic Conditions

A typical LC-MS/MS method for the analysis of atorvastatin and its metabolites would involve the following:

  • Column: A reversed-phase C18 column, for example, a ZorbaRx SB-C18 (50 mm × 2.1 mm, 5 µm) or an Acquity UPLC HSS T3 (100 mm x 3.0 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.05% formic acid.

  • Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient Elution: A gradient is typically used to separate the analytes from matrix components and from each other.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard (this compound) plasma->is extraction Protein Precipitation (e.g., Acetonitrile) is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate lc UPLC/HPLC Separation (C18 Column) evaporate->lc ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms quant Quantification ms->quant

Caption: A typical experimental workflow for the quantification of this compound in plasma.

Troubleshooting Logic

troubleshooting_logic start Low/No Signal check_ms Verify MS Parameters (m/z, CE, CV) start->check_ms check_sample_prep Evaluate Sample Prep (Extraction Efficiency) check_ms->check_sample_prep Parameters OK optimize_ms Optimize Tuning check_ms->optimize_ms Incorrect check_lc Assess LC Conditions (Column, Mobile Phase) check_sample_prep->check_lc Prep OK improve_prep Improve Extraction Method check_sample_prep->improve_prep Inefficient troubleshoot_lc Troubleshoot LC System check_lc->troubleshoot_lc Issue Suspected solution Signal Improved optimize_ms->solution improve_prep->solution troubleshoot_lc->solution

Caption: A logical flow diagram for troubleshooting low signal issues in the LC-MS/MS analysis.

References

Addressing matrix effects in plasma with a deuterated internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of matrix effects in plasma samples during LC-MS/MS analysis, with a focus on using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" in the LC-MS/MS analysis of plasma samples?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components can include phospholipids, salts, proteins, and anticoagulants.[1][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results.[4]

Q2: Why are plasma samples particularly challenging when it comes to matrix effects?

Plasma is a complex biological matrix containing a high concentration of proteins, lipids (especially phospholipids), and other endogenous substances. During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects. Phospholipids are a major contributor to matrix-induced ionization suppression.

Q3: How does a deuterated internal standard help overcome matrix effects?

A stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is the gold standard for correcting matrix effects. An ideal SIL-IS is chemically almost identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization. Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.

cluster_Process Analytical Process SamplePrep Sample Preparation (Extraction) Chromatography LC Separation SamplePrep->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS Detection Ionization->Detection Result Analyte / IS Ratio (Accurate Quantification) Detection->Result Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Causes Ion Suppression/ Enhancement Analyte Analyte Analyte->SamplePrep IS Deuterated Internal Standard (IS) IS->SamplePrep cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Spike Matrix Solvent Reconstitution Solvent SpikeA Spike Analyte + IS Solvent->SpikeA AnalysisA Analyze by LC-MS/MS SpikeA->AnalysisA Compare Calculate Matrix Factor: Response(B) / Response(A) AnalysisA->Compare Plasma Blank Plasma (Multiple Lots) Extract Perform Sample Extraction Plasma->Extract SpikeB Spike Supernatant with Analyte + IS Extract->SpikeB AnalysisB Analyze by LC-MS/MS SpikeB->AnalysisB AnalysisB->Compare cluster_Ideal Ideal Compensation cluster_Failure Compensation Failure Ideal_Coelution Perfect Co-elution Effective_Comp Effective Matrix Effect Compensation Ideal_Coelution->Effective_Comp Ideal_Stability Isotopically Stable Ideal_Stability->Effective_Comp Ideal_Purity High Purity Ideal_Purity->Effective_Comp Failure_Shift Chromatographic Shift Ineffective_Comp Differential Matrix Effects Failure_Shift->Ineffective_Comp Failure_Instability H/D Back-Exchange Failure_Instability->Ineffective_Comp Failure_Interference Specific Interference Failure_Interference->Ineffective_Comp IS_Properties Deuterated IS Properties IS_Properties->Ideal_Coelution IS_Properties->Ideal_Stability IS_Properties->Ideal_Purity IS_Properties->Failure_Shift IS_Properties->Failure_Instability IS_Properties->Failure_Interference Start Significant, Uncorrected Matrix Effect Identified CheckSensitivity Is highest sensitivity required? Start->CheckSensitivity CheckSpeed Is speed/ throughput critical? CheckSensitivity->CheckSpeed No UseSPE Implement Solid-Phase Extraction (SPE) CheckSensitivity->UseSPE Yes UseLLE Implement Liquid-Liquid Extraction (LLE) CheckSpeed->UseLLE No UsePPT Use Protein Precipitation (PPT) CheckSpeed->UsePPT Yes OptimizePPT Consider advanced PPT (e.g., phospholipid removal plates) UsePPT->OptimizePPT If matrix effects persist cluster_Development Method Development cluster_Validation Method Validation SelectIS Select Appropriate Deuterated IS DevelopLCMS Develop LC-MS/MS Method SelectIS->DevelopLCMS DevelopSamplePrep Optimize Sample Preparation DevelopLCMS->DevelopSamplePrep AssessME Assess Matrix Effect (≥6 Lots of Plasma) DevelopSamplePrep->AssessME ValidationCriteria Acceptance Criteria Met? (e.g., IS-Norm MF CV ≤15%) AssessME->ValidationCriteria AssessAccuracy Assess Accuracy & Precision AssessAccuracy->ValidationCriteria AssessStability Assess Stability AssessStability->ValidationCriteria ValidationCriteria->DevelopLCMS No, Re-optimize ValidatedMethod Validated Bioanalytical Method ValidationCriteria->ValidatedMethod Yes

References

Troubleshooting atorvastatin lactone instability and hydrolysis in serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atorvastatin (B1662188) lactone. The following information addresses common challenges related to its instability and hydrolysis in serum and other biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of atorvastatin lactone in serum?

A1: The stability of atorvastatin lactone in serum is primarily affected by pH, temperature, and enzymatic activity. Atorvastatin lactone undergoes a pH-dependent interconversion to its active hydroxy acid form. This hydrolysis is significantly accelerated in neutral to alkaline conditions, which are typical of physiological pH.[1][2][3] Lower temperatures can help to slow down this conversion.[4] Additionally, enzymes present in serum, such as paraoxonases (PON1 and PON3), can enzymatically hydrolyze the lactone to its acid form.[5]

Q2: Why am I observing a rapid decrease in atorvastatin lactone concentration in my serum samples at room temperature?

A2: Atorvastatin lactone is known to be unstable in human serum at room temperature, rapidly hydrolyzing to its corresponding acid form. This conversion can be nearly complete within 24 hours. The physiological pH of serum (around 7.4) promotes this hydrolysis. To prevent this, it is crucial to handle and store serum samples at low temperatures and to consider pH adjustment.

Q3: What is the optimal pH and temperature for storing serum samples containing atorvastatin lactone?

A3: To minimize the hydrolysis of atorvastatin lactone, serum samples should be stored at refrigerated temperatures (e.g., 4°C). Furthermore, acidifying the serum to a pH of around 4.0 to 5.0 is recommended to stabilize the lactone form. Maintaining this acidic pH and low temperature is critical during sample storage and processing to ensure accurate quantification of the lactone.

Q4: Can atorvastatin acid convert back to the lactone form in my samples?

A4: While the equilibrium favors the hydrolysis of the lactone to the acid in neutral to basic conditions, the reverse reaction (lactonization) can occur under acidic conditions. However, under physiological and basic conditions, the conversion of the lactone to the acid form is considered largely irreversible. During sample processing, if the conditions are acidic, there is a potential for some of the acid form to convert to the lactone, although the hydrolysis of the lactone is generally the more significant issue in bioanalysis.

Troubleshooting Guides

Issue: High variability in atorvastatin lactone concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent sample handling: Ensure uniform and immediate processing of all samples after collection. Keep samples on ice or at 4°C throughout the handling process.
pH fluctuations: Acidify all samples to a consistent pH (e.g., pH 5.0) using a buffer like sodium acetate (B1210297) immediately after separation of serum or plasma.
Variable storage conditions: Store all samples, including standards and quality controls, at a consistent low temperature (e.g., -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
Esterase activity: Consider collecting blood samples in tubes containing an esterase inhibitor, such as sodium fluoride, to minimize enzymatic hydrolysis.

Issue: Lower than expected concentrations of atorvastatin lactone in spiked quality control (QC) samples.

Possible Cause Troubleshooting Step
Hydrolysis during sample preparation: Minimize the time samples are kept at room temperature. Use pre-chilled solvents and tubes for extraction. Ensure the pH of the extraction solvent is acidic to maintain stability.
Incomplete extraction: Optimize the extraction procedure. Atorvastatin lactone is more lipophilic than the acid form. Ensure the chosen extraction solvent (e.g., methyl tert-butyl ether) and conditions are suitable for the lactone.
Adsorption to container surfaces: Use low-binding tubes and pipette tips, especially when working with low concentrations.
Degradation in the autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the processed samples before injection.

Experimental Protocols

Protocol 1: Serum Sample Collection and Stabilization for Atorvastatin Lactone Analysis

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). For enhanced stability, consider using tubes with an esterase inhibitor like sodium fluoride.

  • Serum/Plasma Separation: Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma or serum.

  • Acidification: Immediately after separation, transfer the serum or plasma to a new tube and acidify to pH 5.0 by adding a small volume of a suitable buffer (e.g., 1M sodium acetate buffer, pH 5.0).

  • Storage: Immediately freeze the acidified samples and store them at -80°C until analysis.

Protocol 2: Liquid-Liquid Extraction of Atorvastatin and Atorvastatin Lactone from Serum

  • Sample Thawing: Thaw the acidified serum samples on ice.

  • Internal Standard Addition: Add an internal standard (e.g., a deuterium-labeled analog of atorvastatin and its lactone) to each sample, calibrator, and quality control.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent, such as methyl tert-butyl ether, to the serum sample.

  • Mixing: Vortex the samples for a sufficient time to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the samples to achieve complete separation of the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Atorvastatin_Hydrolysis_Pathway Atorvastatin_Lactone Atorvastatin Lactone (Inactive) Atorvastatin_Acid Atorvastatin Acid (Active) Atorvastatin_Lactone->Atorvastatin_Acid Hydrolysis (pH > 6, Enzymes) Atorvastatin_Acid->Atorvastatin_Lactone Lactonization (Acidic pH)

Caption: Interconversion pathway of atorvastatin lactone and its active acid form.

Experimental_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analysis Blood_Collection Blood Collection (with Esterase Inhibitor) Centrifugation Centrifugation (4°C) Blood_Collection->Centrifugation Acidification Acidification (pH 5.0) Centrifugation->Acidification Storage Storage (-80°C) Acidification->Storage Extraction Liquid-Liquid Extraction Storage->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Caption: Recommended experimental workflow for atorvastatin lactone analysis in serum.

Troubleshooting_Logic Start Inconsistent Atorvastatin Lactone Results Check_Handling Review Sample Handling Protocol Start->Check_Handling Check_Handling->Start Inconsistent Handling Check_pH Verify Sample pH (Target: 4.0-5.0) Check_Handling->Check_pH Handling OK Check_pH->Start pH Varies Check_Temp Confirm Storage & Processing Temperature (≤ 4°C) Check_pH->Check_Temp pH Consistent Check_Temp->Start Temp Excursions Check_Method Evaluate Analytical Method Check_Temp->Check_Method Temp Controlled Check_Method->Start Method Issues Solution Consistent Results Check_Method->Solution Method Validated

Caption: A logical troubleshooting workflow for inconsistent atorvastatin lactone results.

References

Improving chromatographic resolution between ortho- and para-hydroxy atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ortho- and para-hydroxy atorvastatin (B1662188). These closely related isomers can present a significant analytical challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve baseline resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order of ortho- and para-hydroxy atorvastatin in reversed-phase HPLC?

In reversed-phase high-performance liquid chromatography (RP-HPLC), the elution order is primarily governed by the polarity of the analytes. The para-hydroxy atorvastatin is generally less polar than the ortho-hydroxy atorvastatin, leading to a longer retention time on a non-polar stationary phase like C18. Therefore, the typical elution order is ortho-hydroxy atorvastatin followed by para-hydroxy atorvastatin. However, this order can be influenced by the specific chromatographic conditions, including the mobile phase composition and pH.

Q2: Which type of HPLC column is most effective for separating these isomers?

A C18 column is the most commonly used and often the most effective stationary phase for the separation of atorvastatin and its metabolites.[1][2] The hydrophobic nature of the C18 packing material provides good retention and selectivity for these relatively non-polar compounds. For enhanced resolution, consider using columns with:

  • Smaller Particle Sizes (e.g., < 2 µm for UPLC or < 3 µm for HPLC): This increases column efficiency and can lead to sharper peaks and better separation.

  • Superficially Porous Particles (SPP) or Core-Shell Technology: These columns can provide higher efficiency at lower backpressures compared to fully porous particles of the same size.

  • High Purity Silica (B1680970): This minimizes undesirable interactions with residual silanols on the silica backbone, which can cause peak tailing, especially for basic compounds.

Q3: How does the mobile phase pH affect the resolution of ortho- and para-hydroxy atorvastatin?

The pH of the mobile phase is a critical parameter for optimizing the separation of these isomers because they are ionizable compounds. Atorvastatin and its hydroxylated metabolites have acidic functional groups. Adjusting the pH of the mobile phase can alter their degree of ionization, which in turn affects their retention and selectivity on a reversed-phase column.

Generally, working at a lower pH (e.g., pH 2.5-4.5) ensures that the carboxylic acid moiety is protonated, leading to increased hydrophobicity and better retention on a C18 column. This can also improve peak shape by reducing tailing caused by interactions with silanol (B1196071) groups on the stationary phase. Fine-tuning the pH within this range can subtly alter the selectivity between the ortho- and para-isomers, potentially improving their resolution.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Ortho- and Para-hydroxy Atorvastatin Peaks
Possible Cause Troubleshooting Step Detailed Explanation
Inadequate Mobile Phase Composition Adjust the Organic Modifier-to-Aqueous Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.Reducing the organic content increases the retention time of both isomers, providing more time for the column to resolve them. Make small, incremental changes (e.g., 1-2%) to observe the effect on resolution.
Change the Organic Modifier: If using methanol (B129727), try switching to acetonitrile, or vice versa.Acetonitrile and methanol have different selectivities. Acetonitrile often provides sharper peaks and may offer better resolution for closely eluting compounds.
Optimize the Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase.Even small changes in pH can alter the ionization state of the isomers differently, leading to changes in selectivity. Experiment with a pH range of 2.5 to 4.5 using a suitable buffer (e.g., phosphate (B84403) or formate).
Suboptimal Column Temperature Decrease the Column Temperature: Lowering the temperature can sometimes improve resolution.A decrease in temperature generally increases retention and can enhance selectivity between isomers. Try reducing the temperature in 5°C increments.
Insufficient Column Efficiency Decrease the Flow Rate: A lower flow rate can lead to better efficiency and resolution.Reducing the flow rate allows for more effective mass transfer between the mobile and stationary phases. However, this will also increase the analysis time.
Use a Longer Column or Columns in Series: This increases the number of theoretical plates, which can improve resolution.A longer column provides more surface area for interaction, enhancing the separation.
Switch to a Column with Smaller Particles: As mentioned in the FAQs, smaller particles lead to higher efficiency.This is a very effective way to improve resolution but may require a system capable of handling higher backpressures (like a UPLC system).
Issue 2: Peak Tailing for One or Both Isomer Peaks
Possible Cause Troubleshooting Step Detailed Explanation
Secondary Interactions with Silanol Groups Lower the Mobile Phase pH: Operate at a pH where the silanol groups on the silica packing are protonated and less likely to interact with the analytes.A pH between 2.5 and 3.5 is often effective in minimizing these interactions.
Add a Competing Base: A small amount of a basic additive like triethylamine (B128534) (TEA) can be added to the mobile phase to block the active silanol sites.Use a low concentration of TEA (e.g., 0.1%) as it can affect column longevity and detection sensitivity.
Use a High-Purity, End-Capped Column: These columns have fewer exposed silanol groups.Modern HPLC columns are typically well end-capped, but if you are using an older column, this could be a significant factor.
Column Overload Reduce the Sample Concentration: Inject a more dilute sample.Injecting too much sample can lead to peak distortion and tailing.
Extra-Column Dead Volume Optimize Tubing and Connections: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.Excessive dead volume can cause peak broadening and tailing.

Experimental Protocols

Below are examples of experimental conditions that have been used for the separation of atorvastatin and its hydroxylated metabolites.

Table 1: UPLC-MS/MS Method for Atorvastatin and its Metabolites [3][4]

ParameterCondition
Column Acquity UPLC HSS T3 (3.0 mm x 100 mm, 1.8 µm)
Mobile Phase 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)
Flow Rate Not specified, but typically in the range of 0.4-0.6 mL/min for UPLC
Temperature Not specified, often ambient or slightly elevated (e.g., 30-40°C)
Detection Tandem Mass Spectrometry (MS/MS)
Note This method resulted in the elution of atorvastatin and all five of its metabolites within 4 minutes.[3]

Table 2: HPLC Method for Atorvastatin and its Metabolites

ParameterCondition
Column C18 Symmetry Shield (150 mm x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile:2 mM ammonium (B1175870) formate (B1220265) (pH 3.0) (65:35% v/v)
Flow Rate 0.7 mL/min
Temperature Not specified, typically ambient
Detection Tandem Mass Spectrometry (MS/MS)
Note This method achieved elution of all analytes within 5.2 minutes.

Visualizing the Troubleshooting Process

To aid in understanding the logical flow of troubleshooting, the following diagrams illustrate the decision-making process.

Troubleshooting_Workflow Start Poor Resolution or Co-elution Check_Mobile_Phase Step 1: Optimize Mobile Phase Start->Check_Mobile_Phase Adjust_Organic Adjust Organic/Aqueous Ratio Check_Mobile_Phase->Adjust_Organic No Improvement Change_Organic Change Organic Modifier Adjust_Organic->Change_Organic No Improvement Resolution_OK Resolution Improved Adjust_Organic->Resolution_OK Success Optimize_pH Optimize pH Change_Organic->Optimize_pH No Improvement Change_Organic->Resolution_OK Success Check_Temp Step 2: Adjust Temperature Optimize_pH->Check_Temp No Improvement Optimize_pH->Resolution_OK Success Decrease_Temp Decrease Column Temperature Check_Temp->Decrease_Temp Check_Efficiency Step 3: Improve Efficiency Decrease_Temp->Check_Efficiency No Improvement Decrease_Temp->Resolution_OK Success Decrease_Flow Decrease Flow Rate Check_Efficiency->Decrease_Flow No Improvement Longer_Column Use Longer Column Decrease_Flow->Longer_Column No Improvement Decrease_Flow->Resolution_OK Success Smaller_Particles Switch to Smaller Particles Longer_Column->Smaller_Particles No Improvement Longer_Column->Resolution_OK Success Smaller_Particles->Resolution_OK Success

Caption: A workflow for troubleshooting poor resolution.

Peak_Tailing_Workflow Start Peak Tailing Observed Check_Silanol Step 1: Address Silanol Interactions Start->Check_Silanol Lower_pH Lower Mobile Phase pH Check_Silanol->Lower_pH No Improvement Add_Competing_Base Add Competing Base (e.g., TEA) Lower_pH->Add_Competing_Base No Improvement Peak_Shape_OK Peak Shape Improved Lower_pH->Peak_Shape_OK Success Use_New_Column Use High-Purity, End-Capped Column Add_Competing_Base->Use_New_Column No Improvement Add_Competing_Base->Peak_Shape_OK Success Check_Overload Step 2: Check for Column Overload Use_New_Column->Check_Overload No Improvement Use_New_Column->Peak_Shape_OK Success Reduce_Concentration Reduce Sample Concentration Check_Overload->Reduce_Concentration Check_Dead_Volume Step 3: Minimize Dead Volume Reduce_Concentration->Check_Dead_Volume No Improvement Reduce_Concentration->Peak_Shape_OK Success Optimize_Tubing Optimize Tubing and Connections Check_Dead_Volume->Optimize_Tubing Optimize_Tubing->Peak_Shape_OK Success

Caption: A workflow for troubleshooting peak tailing.

References

Technical Support Center: Preventing Acid-Lactone Interconversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing acid-lactone interconversion during sample processing.

I. Frequently Asked Questions (FAQs)

Q1: What is acid-lactone interconversion and why is it a concern?

A1: Acid-lactone interconversion is a reversible chemical reaction where a lactone (a cyclic ester) hydrolyzes to form its corresponding hydroxy acid, and conversely, the hydroxy acid undergoes intramolecular cyclization to form the lactone. This equilibrium is a significant concern in experimental settings, particularly in drug development, because the two forms often exhibit different physicochemical properties, biological activities, and toxicological profiles. For instance, with statin drugs, the hydroxy acid form is pharmacologically active, while the lactone form is inactive[1]. Failure to control this interconversion can lead to inaccurate quantification of the active compound, misleading pharmacokinetic and pharmacodynamic data, and issues with product stability and formulation.

Q2: What are the primary factors that influence acid-lactone interconversion?

A2: The interconversion is primarily influenced by:

  • pH: This is the most critical factor. Generally, basic conditions (high pH) strongly favor the hydrolysis of the lactone to the hydroxy acid form. Acidic conditions (low pH) can catalyze both the hydrolysis of the lactone and the lactonization of the hydroxy acid, leading to an equilibrium mixture of both forms. At neutral pH, the interconversion can still occur, with the equilibrium position depending on the specific molecule.[1][2]

  • Temperature: Higher temperatures accelerate the rate of both the hydrolysis and lactonization reactions.[3] Therefore, processing and storing samples at elevated temperatures can lead to significant changes in the ratio of the two forms.

  • Solvent/Matrix: The composition of the sample matrix (e.g., plasma, buffer, organic solvent) can influence the rate and equilibrium of the interconversion. For example, the presence of enzymes like esterases in biological matrices can catalyze the hydrolysis of lactones.

  • Catalysts: The presence of acids or bases, even in catalytic amounts, can significantly increase the rate of interconversion.

Q3: At what pH is the lactone form generally most stable?

A3: The lactone form is typically most stable in a slightly acidic to neutral environment, often in the pH range of 4 to 6. Under these conditions, both the acid- and base-catalyzed hydrolysis reactions are minimized. For example, in studies with atorvastatin, the lactone form was found to be most stable at a pH of 4.5.[4] However, the optimal pH for stability can vary depending on the specific molecular structure of the compound.

Q4: Can the interconversion happen in organic solvents?

A4: While the interconversion is most prominent in aqueous solutions due to the involvement of water in hydrolysis, it can also occur in organic solvents if water is present, even in trace amounts. The use of anhydrous (dry) solvents is recommended to minimize this, especially when the sample will be stored for an extended period.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during sample processing and analysis of compounds susceptible to acid-lactone interconversion.

Problem Possible Causes Troubleshooting Steps & Solutions
Low or inconsistent recovery of the lactone form 1. Hydrolysis during sample collection/storage: The sample pH might be too high, or the temperature may be elevated. 2. Hydrolysis during extraction: Use of protic or aqueous solvents at non-optimal pH. 3. Enzymatic degradation: Presence of esterases in biological samples.1. Control pH at collection: Use collection tubes containing a suitable buffer to maintain a slightly acidic pH (e.g., pH 4-6). 2. Control temperature: Keep samples on ice or at 4°C immediately after collection and during processing. For long-term storage, freeze samples at -80°C. 3. Optimize extraction solvent: Use aprotic solvents like methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or dichloromethane (B109758) for extraction. If a polar solvent is needed, consider acetonitrile (B52724) or acetone (B3395972) and keep the temperature low. 4. Inhibit enzymes: For plasma or blood samples, add an esterase inhibitor (e.g., sodium fluoride (B91410) or diisopropyl fluorophosphate) to the collection tubes.
Appearance of an unexpected peak corresponding to the hydroxy acid 1. On-column interconversion: The pH of the mobile phase may be promoting hydrolysis or lactonization. 2. Interconversion in the autosampler: Samples may be degrading while waiting for injection, especially if the autosampler is not temperature-controlled.1. Adjust mobile phase pH: A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often used to stabilize the lactone form during reverse-phase chromatography. The optimal pH should be determined experimentally. 2. Control autosampler temperature: Set the autosampler temperature to a low value (e.g., 4°C) to minimize interconversion in the vials. 3. Minimize analysis time: Reduce the time samples spend in the autosampler before injection.
Difficulty in quantifying both forms accurately 1. Co-elution of the two forms: The chromatographic method may not have sufficient resolution to separate the lactone and the more polar hydroxy acid. 2. Interconversion during the analytical run: The conditions of the assay itself are causing a shift in the equilibrium.1. Optimize chromatographic separation: Develop a stability-indicating HPLC or UPLC method. This may involve adjusting the gradient, mobile phase composition, column chemistry (e.g., C18, phenyl-hexyl), and temperature. 2. Use a rapid analytical method: A shorter run time minimizes the opportunity for on-column interconversion. 3. Differential extraction: Employ a liquid-liquid or solid-phase extraction method that separates the less polar lactone from the more polar hydroxy acid before analysis.
Poor reproducibility of results 1. Inconsistent sample handling: Variations in time, temperature, or pH during sample processing between different samples. 2. Batch-to-batch variability in reagents: Differences in the pH or water content of solvents and buffers.1. Standardize the entire workflow: Create and strictly follow a standard operating procedure (SOP) for all sample handling steps, from collection to analysis. 2. Use fresh, high-quality reagents: Prepare fresh buffers for each analysis and use HPLC-grade or anhydrous solvents. 3. Incorporate quality control (QC) samples: Include QC samples at different concentrations to monitor the consistency and accuracy of the analytical run.

III. Data Presentation: Factors Influencing Interconversion

The following tables summarize quantitative data on the stability of lactones under various conditions.

Table 1: Effect of pH on the Half-Life and Equilibrium of Camptothecin (B557342) Lactone at 25°C

pHLactone Half-Life (minutes)Lactone at Equilibrium (%)
7.1--
7.329.4 ± 1.720.9 ± 0.3
7.6--

Data synthesized from a study on camptothecin derivatives, highlighting the significant impact of small pH changes on lactone stability in the physiological range.

Table 2: Stability of Atorvastatin Lactone and Acid Forms in Buffer Solutions at 23 ± 1 °C

pHPredominant FormObservations
< 2EquilibriumRapid interconversion between both forms.
4.5LactoneLactone form is most stable.
> 6Hydroxy AcidEquilibrium greatly favors the hydroxy acid form; lactone-to-acid conversion is predominant.
≥ 7Hydroxy AcidHydroxy acid form prevails.

This table summarizes the pH-dependent equilibrium of atorvastatin, a common HMG-CoA reductase inhibitor.

Table 3: Effect of Temperature and pH on Zearalenone (a Mycotoxin with a Lactone Ring) Degradation

pHTemperature (°C)Reduction in Total Zearalenone (%)
144012.7
148063.6

This data illustrates the combined effect of high pH and temperature on promoting lactone hydrolysis.

IV. Experimental Protocols

Protocol 1: Differential Extraction of Lactone and Hydroxy Acid from Plasma

This protocol is adapted from methods used for the analysis of HMG-CoA reductase inhibitors and their metabolites.

Objective: To separate the lactone and hydroxy acid forms from a plasma sample prior to chromatographic analysis.

Materials:

  • Plasma sample

  • Methanol (HPLC grade)

  • Hexane-ethyl acetate (75:25, v/v)

  • Acidifying agent (e.g., 1 M HCl)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (compatible with HPLC mobile phase)

Procedure:

  • Deproteinization: To 250 µL of plasma in a microcentrifuge tube, add 500 µL of cold methanol. Vortex briefly to mix and precipitate proteins.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Lactone Extraction: Carefully transfer the supernatant to a new tube. Add an equal volume of hexane-ethyl acetate (75:25, v/v). Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the organic and aqueous layers. The upper organic layer contains the lactone.

  • Hydroxy Acid Extraction: Carefully remove the upper organic layer containing the lactone. Acidify the remaining aqueous layer to approximately pH 3 with the acidifying agent. Add an equal volume of hexane-ethyl acetate (75:25, v/v). Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge to separate the layers. The upper organic layer now contains the hydroxy acid.

  • Evaporation and Reconstitution: Evaporate the solvent from both the lactone and hydroxy acid extracts to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator at a low temperature.

  • Reconstitution: Reconstitute the dried extracts in a small, precise volume of the reconstitution solvent. The samples are now ready for separate HPLC or LC-MS/MS analysis.

Protocol 2: Sample Preparation for Simultaneous Analysis of Lactone and Hydroxy Acid in Plasma

This protocol focuses on minimizing interconversion during sample preparation for a method that chromatographically separates both forms.

Objective: To prepare a plasma sample for the simultaneous quantification of a drug's lactone and hydroxy acid forms while minimizing interconversion.

Materials:

  • Plasma sample collected in tubes containing an anticoagulant and an esterase inhibitor (e.g., NaF).

  • Cold acetonitrile (ACN) containing 0.1% formic acid.

  • Centrifuge capable of refrigeration.

  • HPLC or UPLC system with a temperature-controlled autosampler.

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or in a refrigerator at 4°C.

  • Protein Precipitation: In a microcentrifuge tube, add three volumes of cold ACN containing 0.1% formic acid to one volume of plasma (e.g., 300 µL of ACN solution to 100 µL of plasma). The formic acid helps to maintain a slightly acidic pH to stabilize the lactone.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial.

  • Analysis: Place the vial in a temperature-controlled autosampler (set to 4°C) and inject it into the LC-MS/MS system as soon as possible.

V. Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to acid-lactone interconversion.

AcidLactoneEquilibrium cluster_conditions Influencing Factors Lactone Lactone (Cyclic Ester) HydroxyAcid Hydroxy Acid (Open-Chain) Lactone->HydroxyAcid Hydrolysis (H₂O, H⁺ or OH⁻) HydroxyAcid->Lactone Lactonization (-H₂O, H⁺) pH pH Temp Temperature Enzymes Enzymes

Caption: A diagram illustrating the reversible interconversion between a lactone and its corresponding hydroxy acid.

TroubleshootingWorkflow start Inconsistent Results or Unexpected Peaks check_sample_handling Review Sample Handling Protocol start->check_sample_handling check_analytical_method Evaluate Analytical Method start->check_analytical_method optimize_storage Optimize Storage: - Low Temperature - Controlled pH check_sample_handling->optimize_storage Storage Issue optimize_extraction Optimize Extraction: - Aprotic Solvents - Enzyme Inhibitors check_sample_handling->optimize_extraction Extraction Issue optimize_mobile_phase Optimize Mobile Phase: - Adjust pH - Modify Gradient check_analytical_method->optimize_mobile_phase Separation Issue control_autosampler Control Autosampler Temperature check_analytical_method->control_autosampler In-Autosampler Degradation end Consistent and Accurate Results optimize_storage->end optimize_extraction->end optimize_mobile_phase->end control_autosampler->end

Caption: A troubleshooting workflow for addressing issues arising from acid-lactone interconversion.

References

Technical Support Center: Best Practices for Storage and Handling of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of deuterated standards. Adherence to these best practices is crucial for maintaining the isotopic and chemical purity of the standards, ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated standards?

A1: Proper storage is critical to prevent degradation and isotopic exchange. The ideal conditions depend on the physical state of the standard. Always refer to the manufacturer's Certificate of Analysis for specific storage instructions.[1][2] General recommendations are summarized in the table below.

Q2: How does moisture affect deuterated standards?

A2: Many deuterated compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] This is problematic because water can be a source of protons (hydrogen atoms) that can exchange with the deuterium (B1214612) atoms on your standard, a process known as hydrogen-deuterium (H-D) exchange.[2] This exchange compromises the isotopic purity of the standard, which can lead to inaccurate quantification in your experiments. To minimize moisture exposure, it is recommended to handle standards under a dry, inert atmosphere (e.g., nitrogen or argon) and use thoroughly dried glassware. Allowing the container to warm to room temperature before opening is also crucial to prevent condensation.

Q3: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?

A3: H-D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment, such as from solvent molecules or atmospheric moisture. This process can reduce the isotopic enrichment of your standard, leading to inaccurate results.

To prevent H-D exchange:

  • Avoid Protic Solvents: Do not dissolve or store standards in acidic or basic aqueous solutions unless specified by the manufacturer, as these conditions can catalyze the exchange. Aprotic solvents like acetonitrile (B52724) are generally recommended.

  • Control pH: The rate of H-D exchange is often at a minimum in the pH range of 2.5 to 3. Both highly acidic and basic conditions can accelerate this exchange.

  • Use a Dry Environment: Handle all materials under a dry, inert atmosphere.

  • Consider the Labeling Position: Deuterium atoms on heteroatoms (like oxygen or nitrogen in alcohols or amines) or on carbons adjacent to carbonyl groups are more susceptible to exchange. Whenever possible, choose standards with deuterium labels in stable, non-exchangeable positions.

Q4: What solvent should I use to reconstitute my deuterated standard?

A4: The choice of solvent is critical to prevent H/D exchange. High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended. It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent. The solvent must also be compatible with your analytical method (e.g., LC-MS/MS).

Q5: How can I verify the isotopic and chemical purity of my deuterated standard?

A5: The purity of deuterated standards should be verified upon receipt and periodically thereafter.

  • High-Resolution Mass Spectrometry (HRMS): This technique can determine the isotopic enrichment by analyzing the distribution of isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the position of the deuterium labels and assess isotopic purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector can be used to assess chemical purity.

Troubleshooting Guides

Issue 1: Loss of Deuterium Signal / Isotopic Exchange

Symptom: You observe a decreasing signal for your deuterated internal standard over time, or the appearance of a peak corresponding to the unlabeled analyte in your standard solution. This is a classic sign of H-D exchange.

G start Deuterium Signal Loss (Suspected H-D Exchange) check_solvent Review Solvent Choice and Solution pH start->check_solvent check_storage Evaluate Storage Conditions (Temperature, Light, Container) start->check_storage check_label Assess Deuterium Label Position start->check_label protic_solvent Is the solvent protic (e.g., water, methanol)? check_solvent->protic_solvent improper_storage Are storage conditions suboptimal? check_storage->improper_storage labile_position Is the deuterium label in a labile position? check_label->labile_position extreme_ph Is the pH highly acidic or basic? protic_solvent->extreme_ph No use_aprotic Switch to a high-purity aprotic solvent. protic_solvent->use_aprotic Yes adjust_ph Adjust pH to be near neutral or in the 2.5-3 range. extreme_ph->adjust_ph Yes no_issue Issue Resolved extreme_ph->no_issue No optimize_storage Store at recommended temperature, protect from light, and use tightly sealed vials. improper_storage->optimize_storage Yes improper_storage->no_issue No stable_standard Consider a standard with labels in more stable positions. labile_position->stable_standard Yes labile_position->no_issue No use_aprotic->no_issue adjust_ph->no_issue optimize_storage->no_issue stable_standard->no_issue G start Start: Prepare Standard Solutions equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh the deuterated standard equilibrate->weigh dissolve Dissolve in a Class A volumetric flask with appropriate solvent weigh->dissolve dilute Dilute to volume dissolve->dilute mix Mix thoroughly by inversion dilute->mix store_stock Transfer to a labeled, airtight amber vial and store at the recommended temperature mix->store_stock warm_stock Warm stock solution to room temperature store_stock->warm_stock prepare_working Perform serial dilutions to create working solution warm_stock->prepare_working end End: Working Solution Ready prepare_working->end

References

Minimizing ion suppression for atorvastatin metabolites in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of atorvastatin (B1662188) and its metabolites by ESI-MS. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in the ESI-MS analysis of atorvastatin and its metabolites?

A1: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analytes (atorvastatin and its metabolites) is reduced by co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. Given that atorvastatin is often analyzed in complex biological matrices like plasma, endogenous substances such as phospholipids (B1166683) and salts can significantly interfere with the ionization process.

Q2: What are the primary metabolites of atorvastatin, and are they susceptible to ion suppression?

A2: The primary active metabolites of atorvastatin are ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), formed mainly by cytochrome P450 3A4 (CYP3A4) in the liver.[1] These hydroxylated metabolites, being more polar than the parent drug, can have different chromatographic behavior and susceptibility to ion suppression from different matrix components. Therefore, a method optimized for atorvastatin may not be optimal for its metabolites.

Q3: I am observing low signal intensity for both atorvastatin and its metabolites. What are the likely causes?

A3: Low signal intensity for both the parent drug and its metabolites is a strong indicator of significant ion suppression. This is often caused by inadequate sample cleanup, leading to the presence of interfering endogenous components from the biological matrix (e.g., plasma, urine). Common culprits include phospholipids, salts, and proteins. Another potential cause could be the use of non-volatile mobile phase additives that interfere with the ESI process.

Q4: Can the choice of mobile phase additive affect the signal intensity of atorvastatin and its metabolites?

A4: Absolutely. The choice and concentration of mobile phase additives are critical. Volatile additives like formic acid or acetic acid are generally preferred for LC-MS as they aid in protonation ([M+H]+) in positive ion mode and are easily removed in the gas phase. Non-volatile buffers (e.g., phosphate (B84403) buffers) should be avoided as they can cause significant ion suppression and contaminate the MS instrument. The concentration of the additive should also be optimized; typically, 0.1% formic or acetic acid is a good starting point.

Q5: How do different sample preparation techniques compare in reducing ion suppression for atorvastatin and its metabolites?

A5: The choice of sample preparation is crucial for minimizing ion suppression. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest method but often results in the most significant matrix effects as it is less effective at removing phospholipids and other small molecules.

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analytes into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing ion suppression as it provides the most thorough cleanup. By using a stationary phase to selectively retain and elute the analytes, it can effectively remove a wide range of interfering matrix components.[2]

Troubleshooting Guide

Issue: Low or inconsistent signal for atorvastatin and its metabolites.

This troubleshooting guide will walk you through a logical workflow to identify and resolve the root cause of poor signal intensity in your ESI-MS analysis.

IonSuppression_Troubleshooting start Start: Low/Inconsistent Signal check_sample_prep Step 1: Evaluate Sample Preparation start->check_sample_prep ppt Currently using PPT? check_sample_prep->ppt check_chromatography Step 2: Optimize Chromatography mobile_phase Check Mobile Phase Additives check_chromatography->mobile_phase check_ms_params Step 3: Verify MS Parameters source_params Tune Ion Source Parameters check_ms_params->source_params solution Solution: Improved Signal ppt->check_chromatography No lle_spe Switch to LLE or SPE ppt->lle_spe Yes lle_spe->check_chromatography use_volatile Use volatile additives (e.g., 0.1% Formic Acid) mobile_phase->use_volatile Non-volatile present gradient Optimize Gradient mobile_phase->gradient Volatile present use_volatile->gradient gradient->check_ms_params source_params->solution

Caption: Troubleshooting workflow for ion suppression.

Step 1: Evaluate Sample Preparation

The most common cause of ion suppression is insufficient removal of matrix components.

  • If you are using Protein Precipitation (PPT): Consider switching to a more effective cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). While PPT is quick, it leaves behind many phospholipids and other matrix components that are known to cause significant ion suppression.

  • If you are using LLE or SPE: Ensure your protocol is optimized. For LLE, experiment with different organic solvents and pH adjustments to maximize recovery of atorvastatin and its more polar metabolites while minimizing the extraction of interferences. For SPE, ensure you are using the appropriate sorbent and that the wash steps are effective at removing interferences without causing analyte breakthrough.

Step 2: Optimize Chromatography

Co-elution of matrix components with your analytes of interest is a major contributor to ion suppression.

  • Mobile Phase Composition: Ensure you are using volatile mobile phase additives like formic acid or acetic acid at a low concentration (e.g., 0.05-0.1%).[3] Avoid non-volatile salts like phosphates.

  • Gradient Elution: Optimize your chromatographic gradient to achieve baseline separation between your analytes and any remaining matrix components. A shallower gradient can improve resolution.

  • Column Chemistry: Consider a different column chemistry if co-elution persists. For example, a phenyl-hexyl column may offer different selectivity compared to a standard C18 column.

Step 3: Verify MS Parameters

Ensure your mass spectrometer is optimally tuned for your analytes.

  • Ion Source Tuning: Infuse a standard solution of atorvastatin and its metabolites to tune the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) for maximum signal intensity.

  • MRM Transitions: Confirm that you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for each analyte.

Data Presentation

The following table summarizes representative recovery and matrix effect data for atorvastatin and its primary metabolites using different sample preparation techniques, compiled from various studies.

AnalyteSample Preparation MethodExtraction Recovery (%)Matrix Effect (%)Reference
Atorvastatin Liquid-Liquid Extraction (LLE)54.2 ± 3.2Not explicitly quantified, but method was successful
Solid-Phase Extraction (SPE)Not explicitly quantified, but method was successfulReduced ion-suppression effects[2]
Salting-Out Assisted LLE (SALLE)>70Minimized matrix effect
o-OH-Atorvastatin Liquid-Liquid Extraction (LLE)50.1 ± 3.8Not explicitly quantified, but method was successful
Solid-Phase Extraction (SPE)Not explicitly quantified, but method was successfulReduced ion-suppression effects
Salting-Out Assisted LLE (SALLE)>70Minimized matrix effect
p-OH-Atorvastatin Liquid-Liquid Extraction (LLE)65.2 ± 3.6Not explicitly quantified, but method was successful
Solid-Phase Extraction (SPE)Not explicitly quantified, but method was successfulReduced ion-suppression effects
Salting-Out Assisted LLE (SALLE)>70Minimized matrix effect

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Atorvastatin and Metabolites from Human Plasma

This protocol is adapted from a validated method for the quantification of atorvastatin and its active metabolites.

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of internal standard working solution (e.g., rosuvastatin (B1679574) in methanol).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Atorvastatin and Metabolites from Human Plasma

This protocol is a general procedure based on methods that have shown reduced ion suppression.

  • Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid.

    • Vortex and centrifuge.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Transfer to an autosampler vial and inject into the LC-MS/MS system.

Visualizations

Atorvastatin Metabolism Pathway

Atorvastatin_Metabolism atorvastatin Atorvastatin cyp3a4 CYP3A4/5 atorvastatin->cyp3a4 beta_oxidation Beta-oxidation products atorvastatin->beta_oxidation ugt UGT1A1, UGT1A3 atorvastatin->ugt o_oh_atorvastatin ortho-hydroxyatorvastatin (Active) cyp3a4->o_oh_atorvastatin p_oh_atorvastatin para-hydroxyatorvastatin (Active) cyp3a4->p_oh_atorvastatin o_oh_atorvastatin->ugt p_oh_atorvastatin->ugt glucuronides Glucuronide Conjugates ugt->glucuronides

Caption: Major metabolic pathways of atorvastatin.

References

Technical Support Center: Enhancing Sensitivity for Low-Concentration Atorvastatin Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the detection of low-concentration atorvastatin (B1662188) metabolites.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
Low or No Signal for Metabolites 1. Inefficient Extraction: The sample preparation method (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) may not be optimal for the metabolites of interest, leading to poor recovery.[1][2] 2. Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for the metabolites, resulting in poor ion generation. Atorvastatin and its metabolites can be detected in both positive and negative ionization modes.[3][4] 3. Incorrect MRM Transitions: The selected precursor and product ion mass-to-charge ratios (m/z) for Multiple Reaction Monitoring (MRM) may be incorrect or not the most abundant.1. Optimize Extraction: - For Liquid-Liquid Extraction (LLE), experiment with different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) and pH adjustments of the aqueous phase to improve partitioning of the metabolites.[5] - For Solid-Phase Extraction (SPE), test different sorbents (e.g., C18, mixed-mode) and elution solvents. Ensure proper conditioning and washing of the SPE cartridge to minimize loss of analytes. 2. Optimize Ionization: - Systematically optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. - Evaluate both positive and negative ionization modes to determine which provides better sensitivity for each metabolite. 3. Verify and Optimize MRM Transitions: - Infuse a standard solution of each metabolite directly into the mass spectrometer to identify the most abundant and stable precursor and product ions. - Consult literature for commonly used MRM transitions for atorvastatin and its metabolites.
High Background Noise or Matrix Effects 1. Co-eluting Interferences: Endogenous components from the biological matrix (e.g., plasma, urine) may co-elute with the analytes, causing ion suppression or enhancement. 2. Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can contribute to high background noise.1. Improve Chromatographic Separation: - Optimize the HPLC/UPLC gradient to better separate the metabolites from matrix components. Experiment with different mobile phase compositions and additives (e.g., formic acid, ammonium (B1175870) formate). - Consider using a more selective column chemistry or a column with a smaller particle size for higher resolution. 2. Enhance Sample Cleanup: - Employ a more rigorous sample preparation method, such as a two-step extraction or the use of more selective SPE sorbents. 3. Use High-Purity Reagents: - Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. 2. Secondary Interactions: Interactions between the analytes and active sites on the column stationary phase can cause peak tailing. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.1. Dilute the Sample: - If column overload is suspected, dilute the sample and re-inject. 2. Modify Mobile Phase: - Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the column. However, be aware that TFA can cause ion suppression. - Adjust the mobile phase pH to ensure the analytes are in a single, consistent ionization state. For acidic compounds like atorvastatin and its metabolites, a lower pH is often beneficial.
Inconsistent Retention Times 1. Unstable HPLC/UPLC System: Fluctuations in pump pressure, column temperature, or mobile phase composition can lead to shifts in retention time. 2. Column Degradation: Over time, the performance of the analytical column can degrade, leading to changes in retention.1. System Equilibration and Maintenance: - Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting a sequence. - Perform regular maintenance on the system, including pump seals and check valves. 2. Use a Guard Column: - A guard column can help protect the analytical column from contaminants and extend its lifetime. 3. Monitor Column Performance: - Regularly inject a standard mixture to monitor column performance and replace the column when retention times or peak shapes deteriorate significantly.

Frequently Asked Questions (FAQs)

1. What are the primary metabolites of atorvastatin and how are they formed?

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-HATO) and para-hydroxyatorvastatin (p-HATO). These hydroxylated metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity. Atorvastatin can also be converted to inactive lactone metabolites.

2. Which analytical technique is most suitable for detecting low concentrations of atorvastatin metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously. Ultra-performance liquid chromatography (UPLC) coupled with MS/MS can offer even faster analysis times and improved resolution.

3. What are the typical lower limits of quantification (LLOQ) for atorvastatin and its metabolites using LC-MS/MS?

Several validated LC-MS/MS methods have been reported with LLOQs in the low ng/mL to sub-ng/mL range. For instance, some methods achieve LLOQs of 0.1-0.2 ng/mL for atorvastatin and its active metabolites in human plasma. Highly sensitive methods have reported LLOQs as low as 10 pg/mL.

4. What are the key considerations for sample preparation when analyzing atorvastatin metabolites in plasma?

The choice of sample preparation technique is crucial for removing proteins and other interfering substances from the plasma matrix. The most common methods are:

  • Liquid-Liquid Extraction (LLE): This technique uses an organic solvent to extract the analytes from the aqueous plasma. Ethyl acetate is a commonly used solvent for atorvastatin and its metabolites.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analytes while interferences are washed away. C18 is a frequently used sorbent. SPE can often provide cleaner extracts than LLE.

5. Which ionization mode, positive or negative, is better for the analysis of atorvastatin and its metabolites?

Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of atorvastatin and its metabolites. While positive ion mode is more commonly reported, some studies have shown that negative ion mode can offer improved selectivity and sensitivity, particularly for reducing matrix effects. The optimal mode should be determined empirically for your specific instrument and experimental conditions.

Data Presentation

Table 1: Commonly Reported MRM Transitions for Atorvastatin and its Metabolites (Positive Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Atorvastatin559.4440.1
ortho-Hydroxyatorvastatin575.4466.2
para-Hydroxyatorvastatin575.5440.5
Atorvastatin Lactone541.3448.3
ortho-Hydroxyatorvastatin Lactone557.3448.3
para-Hydroxyatorvastatin Lactone557.3448.3

Table 2: Comparison of Sample Preparation Techniques and Achieved LLOQs

Technique Matrix LLOQ (ng/mL) Reference
Liquid-Liquid Extraction (Ethyl Acetate)Human Plasma0.2
Liquid-Liquid ExtractionHuman Plasma0.1
Solid-Phase Extraction (C18)Human Plasma0.05
Protein Precipitation (Acetonitrile)Human Plasma10 pg/mL (0.01 ng/mL)

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Atorvastatin and its Metabolites in Human Plasma

This protocol is a representative example based on published methods. Optimization may be required for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled atorvastatin).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. UPLC-MS/MS Conditions

  • UPLC System: Acquity UPLC or equivalent

  • Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 25% B

    • 0.5-3.0 min: 25-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-25% B

    • 3.6-4.0 min: 25% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Nebulizer Gas: As per manufacturer's recommendation

    • Drying Gas Flow and Temperature: Optimize for best signal

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using transitions from Table 1.

Visualizations

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_HATO ortho-Hydroxyatorvastatin (Active) Atorvastatin->o_HATO CYP3A4 p_HATO para-Hydroxyatorvastatin (Active) Atorvastatin->p_HATO CYP3A4 Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone Glucuronides Glucuronidated Metabolites o_HATO->Glucuronides UGTs p_HATO->Glucuronides UGTs Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample IS_Addition Internal Standard Spiking Plasma->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Role of 2-Hydroxy Atorvastatin Lactone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of atorvastatin (B1662188) and its metabolites, with a specific focus on the utilization of 2-Hydroxy Atorvastatin Lactone-d5 as an internal standard (IS). The selection of an appropriate internal standard is critical for the development of robust, accurate, and reproducible bioanalytical methods, which are fundamental to pharmacokinetic, bioequivalence, and toxicokinetic studies.[1]

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Deuterated analogs of the analyte are widely considered the "gold standard" for internal standards because their physical and chemical properties are nearly identical to the analyte, yet they are distinguishable by their mass.[2][3]

Comparison of Internal Standards for Atorvastatin Analysis

While various compounds have been used as internal standards for atorvastatin analysis, deuterated analogs consistently provide the highest level of accuracy and precision. The table below compares this compound with other commonly used internal standards.

Internal StandardStructural Similarity to Atorvastatin & MetabolitesCo-elution with AnalytesCompensation for Matrix Effects & Ion Suppression
This compound High (Isotopically Labeled Metabolite)YesExcellent
Atorvastatin-d5 High (Isotopically Labeled Parent Drug)YesExcellent
Rosuvastatin Moderate (Different Statin)NoModerate
Proguanil Low (Different Drug Class)NoLow to Moderate
Diclofenac Low (Different Drug Class)NoLow to Moderate

Table 1: Comparison of different internal standards used for atorvastatin bioanalysis.[4][5]

Using a deuterated metabolite analog like this compound is particularly advantageous when simultaneously quantifying both the parent drug (atorvastatin) and its active hydroxy metabolites. It closely tracks the extraction efficiency and ionization response of the corresponding unlabeled metabolite, leading to more reliable quantification.

Experimental Protocol: A Validated LC-MS/MS Method

This section details a representative experimental protocol for the simultaneous determination of atorvastatin and its hydroxy metabolites in human plasma, employing a deuterated internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

SPE is a commonly used technique that effectively reduces matrix effects by separating the analytes from endogenous plasma components.

  • Step 1: To 200 µL of human plasma, add the internal standard solution (e.g., a mixture of Atorvastatin-d5, 2-Hydroxy Atorvastatin-d5, and 4-Hydroxy Atorvastatin-d5).

  • Step 2: Pre-treat the sample by adding a suitable buffer to adjust the pH.

  • Step 3: Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

  • Step 4: Wash the cartridge with a weak organic solvent to remove interferences.

  • Step 5: Elute the analytes and the internal standard with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems are typically used for separation.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly employed.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile/methanol).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification.

  • Ionization Source: Electrospray ionization (ESI) is used, often in positive ion mode for atorvastatin and its metabolites.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:

    • Atorvastatin: m/z 559 -> 440

    • o-hydroxyatorvastatin: m/z 575 -> 466

    • p-hydroxyatorvastatin: m/z 575 -> 440

Performance Data and Validation Parameters

A bioanalytical method must be validated to demonstrate its reliability, following guidelines from regulatory bodies like the FDA. The following tables summarize typical performance data for a validated method using a deuterated internal standard.

Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Atorvastatin0.1 - 1000.1> 0.99
2-Hydroxy Atorvastatin0.1 - 200.1> 0.99
4-Hydroxy Atorvastatin0.1 - 200.1> 0.99

Table 2: Linearity and Lower Limit of Quantification (LLOQ) for atorvastatin and its metabolites.

Accuracy and Precision

Accuracy is expressed as the percent deviation from the nominal concentration, while precision is measured by the relative standard deviation (RSD).

AnalyteQC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Atorvastatin LQC< 10%± 15%< 10%± 15%
MQC< 10%± 15%< 10%± 15%
HQC< 10%± 15%< 10%± 15%
2-Hydroxy Atorvastatin LQC< 15%± 15%< 15%± 15%
MQC< 15%± 15%< 15%± 15%
HQC< 15%± 15%< 15%± 15%

Table 3: Intra- and inter-day precision and accuracy for Quality Control (QC) samples. LQC = Low QC, MQC = Medium QC, HQC = High QC.

Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Atorvastatin> 85%90 - 110%
2-Hydroxy Atorvastatin> 80%90 - 110%
4-Hydroxy Atorvastatin> 80%90 - 110%
Internal Standard> 85%90 - 110%

Table 4: Typical extraction recovery and matrix effect values.

Visualizing the Workflow

Bioanalytical Method Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login PlasmaSeparation Plasma Separation (from whole blood) SampleReceipt->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing IS_Spiking Internal Standard Spiking SampleThawing->IS_Spiking SamplePreparation Sample Preparation (e.g., SPE) IS_Spiking->SamplePreparation LCMS_Analysis LC-MS/MS Analysis SamplePreparation->LCMS_Analysis DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing ConcentrationCalc Concentration Calculation DataProcessing->ConcentrationCalc ReportGeneration Report Generation ConcentrationCalc->ReportGeneration

Caption: General workflow for a bioanalytical study.

Solid-Phase Extraction (SPE) Protocol

This diagram details the key steps involved in the sample preparation using SPE.

G Start Start: Plasma Sample + IS Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analytes (Organic Solvent) Wash->Elute Dry 5. Evaporate to Dryness Elute->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step solid-phase extraction workflow.

References

A Head-to-Head Comparison: 2-Hydroxy Atorvastatin Lactone-d5 versus its Non-Labeled Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of atorvastatin (B1662188) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the deuterated internal standard, 2-Hydroxy Atorvastatin Lactone-d5, and its non-labeled analog, highlighting the significant advantages of the former in bioanalytical method development and validation.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. Its chemical and physical properties are nearly identical to the analyte of interest, 2-Hydroxy Atorvastatin Lactone, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur throughout the analytical process, including extraction efficiency, matrix effects, and instrument response.

Physicochemical Properties: A Tale of Two Analogs

A fundamental comparison begins with the intrinsic properties of the two compounds. While structurally similar, the key difference lies in the five deuterium (B1214612) atoms on the phenyl ring of the d5-labeled analog, resulting in a higher molecular weight.

PropertyThis compound2-Hydroxy Atorvastatin Lactone
Molecular Formula C₃₃H₂₈D₅FN₂O₅C₃₃H₃₃FN₂O₅
Molecular Weight 561.65 g/mol 556.62 g/mol
CAS Number 265989-50-2163217-74-1
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in methanol, acetonitrile (B52724), DMSOSoluble in methanol, acetonitrile, DMSO

Performance in Bioanalytical Applications: The Deuterated Advantage

Performance ParameterThis compound (Anticipated Performance)Non-Labeled Analog (Potential Performance)
Co-elution with Analyte Nearly identical retention time, ensuring co-elution.May have a slightly different retention time, leading to differential matrix effects.
Compensation for Matrix Effects High, due to identical ionization properties.Variable and often incomplete, leading to decreased accuracy and precision.
Extraction Recovery Tracks the analyte's recovery closely.May differ from the analyte, introducing variability.
Accuracy & Precision Typically high, with %CV < 15%.Can be compromised by uncorrected matrix effects and recovery issues.
Linearity of Calibration Curve Excellent, with r² > 0.99.May be affected by inconsistent matrix effects across the concentration range.
Lower Limit of Quantification (LLOQ) Can achieve lower LLOQs due to better signal-to-noise.May be higher due to background noise and matrix interference.

Experimental Protocols

A typical bioanalytical workflow for the quantification of 2-Hydroxy Atorvastatin Lactone in a biological matrix (e.g., plasma) using this compound as an internal standard is outlined below.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 2-Hydroxy Atorvastatin Lactone: Precursor Ion (Q1): m/z 557.3 -> Product Ion (Q3): m/z 448.3.

      • This compound: Precursor Ion (Q1): m/z 562.3 -> Product Ion (Q3): m/z 453.3.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental process and the metabolic context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_addition Add 2-Hydroxy Atorvastatin Lactone-d5 (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Processing ms->data G atorvastatin Atorvastatin hydroxy_atorvastatin 2-Hydroxy Atorvastatin atorvastatin->hydroxy_atorvastatin CYP3A4/5 lactone 2-Hydroxy Atorvastatin Lactone hydroxy_atorvastatin->lactone Lactonization

A Comparative Guide to Atorvastatin Quantification Assays: Accuracy and Precision Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of atorvastatin (B1662188), a widely prescribed statin for managing hyperlipidemia. We objectively assess the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data to aid in the selection of the most appropriate assay for your research or clinical needs.

Atorvastatin: Mechanism of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of HMG-CoA to mevalonate, atorvastatin primarily reduces cholesterol synthesis in the liver.[3] This leads to an upregulation of LDL receptors on hepatic cells, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[1][2] Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects by modulating various cellular signaling pathways, including the RhoA/ROCK and PI3K/Akt/mTOR pathways, which are involved in inflammation, cell proliferation, and survival.

Atorvastatin Signaling Pathway cluster_0 Cholesterol Synthesis Pathway cluster_1 Pleiotropic Effects HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate->Isoprenoid Intermediates Cholesterol Cholesterol Isoprenoid Intermediates->Cholesterol Rho/Ras GTPases Rho/Ras GTPases Isoprenoid Intermediates->Rho/Ras GTPases Prenylation Atorvastatin Atorvastatin HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase Inhibits RhoA/ROCK Pathway RhoA/ROCK Pathway Rho/Ras GTPases->RhoA/ROCK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Rho/Ras GTPases->PI3K/Akt/mTOR Pathway Atorvastatin_pleio Atorvastatin Atorvastatin_pleio->Isoprenoid Intermediates Reduces LC-MS/MS Experimental Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

References

A Comparative Guide to Bioanalytical Methods for Atorvastatin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atorvastatin (B1662188) and its metabolites is crucial for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a detailed comparison of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of atorvastatin and its hydroxylated metabolites in human plasma.

This comparison focuses on a high-performance liquid chromatography (HPLC) and an ultra-performance liquid chromatography (UPLC) method, highlighting their respective experimental protocols and performance characteristics. The objective is to provide a clear, data-driven overview to aid in the selection of the most suitable analytical method for specific research needs.

Atorvastatin Metabolism

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][2] These metabolites contribute significantly to the overall therapeutic effect of the drug.[2] The metabolic pathway also involves the formation of inactive lactone derivatives.[2]

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin o-Hydroxyatorvastatin (Active) Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin p-Hydroxyatorvastatin (Active) Atorvastatin->p_OH_Atorvastatin CYP3A4 Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone o_OH_Lactone o-OH Atorvastatin Lactone (Inactive) o_OH_Atorvastatin->o_OH_Lactone p_OH_Lactone p-OH Atorvastatin Lactone (Inactive) p_OH_Atorvastatin->p_OH_Lactone Bioanalytical_Method_Validation cluster_0 Pre-Validation cluster_1 Core Validation Parameters cluster_2 Post-Validation MethodDevelopment Method Development Protocol Validation Protocol Definition MethodDevelopment->Protocol Selectivity Selectivity & Specificity Protocol->Selectivity Calibration Calibration Curve & LLOQ Protocol->Calibration Accuracy Accuracy & Precision Protocol->Accuracy Recovery Recovery & Matrix Effect Protocol->Recovery Stability Stability Protocol->Stability Report Validation Report Selectivity->Report Calibration->Report Accuracy->Report Recovery->Report Stability->Report SampleAnalysis Routine Sample Analysis Report->SampleAnalysis

References

A Researcher's Guide to Evaluating Extraction Recovery and Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Conforming to FDA and EMA Guidelines

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission and success. A critical component of this validation is the thorough evaluation of extraction recovery and matrix effects. These parameters directly impact the accuracy, precision, and reliability of quantitative data for pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides a comparative overview of common sample preparation techniques and details the experimental protocols for assessing their performance in line with the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][2]

Understanding the Regulatory Framework

Both the FDA and EMA mandate the assessment of matrix effects and extraction recovery to ensure that the bioanalytical method is suitable for its intended purpose.[1][2] The core objective is to demonstrate that endogenous components in the biological matrix (e.g., plasma, serum, urine) do not interfere with the quantification of the analyte and that the extraction process is both efficient and reproducible.[3]

  • Matrix Effect (ME): This refers to the alteration (suppression or enhancement) of an analyte's response in a mass spectrometer due to the presence of co-eluting, undetected components from the biological matrix. The FDA and EMA require this to be investigated to ensure that matrix variability across different sources (e.g., different patients) does not compromise the data's integrity.

  • Extraction Recovery (RE): This measures the efficiency of the sample preparation process in extracting the analyte from the biological matrix. While 100% recovery is not a strict requirement, it must be consistent and reproducible across the concentration range.

Experimental Design for Evaluation

The evaluation of matrix effects and extraction recovery is conducted by comparing the analytical response of the analyte across three distinct sample sets. This approach allows for the systematic isolation and quantification of each parameter.

Experimental Sets:

  • Set 1 (Neat Solution): Analyte spiked into the analytical solvent (e.g., mobile phase) at a known concentration. This represents 100% response without any matrix influence or extraction loss.

  • Set 2 (Post-Extraction Spike): A blank biological matrix is first processed through the entire extraction procedure. The analyte is then spiked into the final, extracted blank matrix solution. This sample is used to assess the matrix effect, as the analyte is exposed to extracted matrix components but does not undergo the extraction process itself.

  • Set 3 (Pre-Extraction Spike): The analyte is spiked into the blank biological matrix before the extraction procedure begins. This sample is subjected to the entire sample preparation workflow and is used to determine the overall process efficiency, which encompasses both extraction recovery and matrix effects.

The diagram below illustrates the experimental workflow for preparing these three critical sample sets.

G cluster_0 Set 1: Neat Solution cluster_1 Set 2: Post-Extraction Spike (Matrix Effect) cluster_2 Set 3: Pre-Extraction Spike (Process Efficiency) cluster_3 Calculations A1 Prepare Analyte Stock in Analytical Solvent A2 Spike into Final Solvent Volume A1->A2 A3 Analyze via LC-MS/MS (Peak Area A) A2->A3 D1 Matrix Factor (MF) = B / A D2 Recovery (RE) = C / B B1 Process Blank Matrix (e.g., Plasma) B2 Spike Analyte into Extracted Blank Matrix B1->B2 B3 Analyze via LC-MS/MS (Peak Area B) B2->B3 C1 Spike Analyte into Blank Matrix C2 Process Spiked Matrix (Full Extraction) C1->C2 C3 Analyze via LC-MS/MS (Peak Area C) C2->C3 D3 Process Efficiency (PE) = C / A D1->D3 D2->D3 G A Set 1 Mean Peak Area (Neat Solution) (A) MF Matrix Factor (MF) A->MF B / A PE Process Efficiency (PE) A->PE C / A B Set 2 Mean Peak Area (Post-Extraction Spike) (B) B->MF B / A RE Extraction Recovery (RE) B->RE C / B C Set 3 Mean Peak Area (Pre-Extraction Spike) (C) C->RE C / B C->PE C / A info A Matrix Factor of 1 indicates no matrix effect. A value <1 indicates ion suppression. A value >1 indicates ion enhancement. MF->info

References

Comparison of different HPLC columns for atorvastatin chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of atorvastatin (B1662188) is a critical analytical challenge in drug development and quality control. As a chiral molecule, its enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This guide provides an objective comparison of various HPLC columns used for the chiral separation of atorvastatin, supported by experimental data, to aid researchers in selecting the most appropriate column for their needs.

Data Presentation: Comparison of HPLC Column Performance

The following table summarizes the performance of different polysaccharide-based HPLC columns for the chiral separation of atorvastatin based on published data.

ColumnChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectiontR1 (min)tR2 (min)k'1k'2αRsReference
Chiralcel® OD-RH Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (95:5 v/v)1.0Ambient260 nm3.233.853.504.371.241.2[1][2]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol / TFA (85:15:0.1 v/v/v)1.030246 nm6.67.6--->2.5[3]
Chiralpak® IA-3 Immobilized Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol---~12~15----[4]
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)According to USP monograph---20.0826.71---3.1[5]

Note: A direct comparison of all parameters is challenging due to variations in the experimental conditions across different studies. The data presented is extracted from the respective reference materials. "-" indicates that the data was not provided in the source document.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Chiral Separation of Atorvastatin using Chiralcel® OD-RH

  • Column: Chiralcel® OD-RH (dimensions not specified in the source)

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 95:5 volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Temperature: Ambient.

  • Detection: UV at 260 nm.

  • Sample Preparation: Details not specified in the source.

2. Enantiomeric Purity of Atorvastatin using Chiralpak® AD-H

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm I.D.).

  • Mobile Phase: A mixture of n-Hexane, ethanol, and 0.1% trifluoroacetic acid (TFA) in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 246 nm.

  • Sample Preparation: Stock solutions of (R,R)- and (S,S)-isomers of Atorvastatin (1000 µg/mL) were prepared by dissolving the substances in a methanol:ethanol (1:1 v/v) mixture. Working solutions were prepared by diluting the stock solutions in the same diluent.

3. Rapid Enantiomeric Purity Analysis of Atorvastatin using Chiralpak® IA-3

  • Column: Chiralpak® IA-3 (250 mm x 4.6 mm i.d., 3-µm particles).

  • Mobile Phase: A mixture of n-hexane and ethanol. The exact ratio is not specified in the application note but is referenced to a chromatogram.

  • Flow Rate, Temperature, and Detection: Specific values are not provided in the text but are detailed in the accompanying chromatogram in the original document. The method is noted to significantly reduce analysis time to about 15 minutes.

  • Sample Preparation: Details not specified in the source.

4. Enantiomeric Purity Analysis of Atorvastatin on Lux® Amylose-1 according to the USP Monograph

  • Column: Lux® Amylose-1 (250 x 4.6 mm).

  • Mobile Phase: As per the United States Pharmacopeia (USP) monograph for atorvastatin. The specific composition is not detailed in this application note but is referenced to the official USP method.

  • Flow Rate, Temperature, and Detection: As per the USP monograph.

  • Sample Preparation: 10 mg of Atorvastatin Calcium is dissolved in 2.0 mL of methanol, to which 2.0 mL of dehydrated alcohol is added, and then diluted to a 10-mL volume with hexane.

Alternative Chiral Stationary Phases: A General Overview

While polysaccharide-based columns are predominantly used for atorvastatin chiral separation, other types of CSPs, such as macrocyclic glycopeptide and Pirkle-type columns, offer alternative selectivities for a broad range of chiral compounds.

  • Macrocyclic Glycopeptide Columns (e.g., Chirobiotic™ V, T, etc.): These columns are known for their versatility, operating in reversed-phase, normal-phase, and polar organic modes. They are particularly effective for the separation of amino acids and other compounds with polar functional groups. For acidic compounds like atorvastatin, these columns could potentially offer good separation, especially in reversed-phase or polar ionic mode. However, specific application data for the chiral separation of atorvastatin on these columns was not found in the reviewed literature.

  • Pirkle-type Columns: These CSPs are based on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector through π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are robust and can be used in both normal and reversed-phase modes. While effective for a wide range of chiral compounds, no specific methods for the enantioseparation of atorvastatin using Pirkle-type columns were identified in the literature search.

Mandatory Visualization

HPLC_Column_Selection_Workflow Workflow for HPLC Column Selection for Atorvastatin Chiral Separation start Define Separation Goal: Atorvastatin Enantiomers lit_review Literature and Application Note Search start->lit_review csp_type Select CSP Type lit_review->csp_type polysaccharide Polysaccharide-Based (e.g., Chiralcel®, Chiralpak®, Lux®) csp_type->polysaccharide Most Common macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic™) csp_type->macrocyclic Alternative pirkle Pirkle-Type csp_type->pirkle Alternative method_dev Method Development/ Optimization polysaccharide->method_dev macrocyclic->method_dev pirkle->method_dev mobile_phase Mobile Phase Screening: - n-Hexane/Alcohol - Additives (TFA, DEA) method_dev->mobile_phase temp_flow Optimize Temperature and Flow Rate mobile_phase->temp_flow validation Method Validation: - Resolution (Rs) - Selectivity (α) - Repeatability temp_flow->validation validation->method_dev Unsuccessful analysis Routine Analysis validation->analysis Successful

Caption: Workflow for selecting an appropriate HPLC column for atorvastatin chiral separation.

References

Navigating Isotopic Overlap: A Guide to Assessing Cross-Contribution of Unlabeled Analyte to Deuterated Standard Signal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative bioanalysis, the integrity of the internal standard signal is paramount. The use of deuterated internal standards (IS) is a cornerstone of liquid chromatography-mass spectrometry (LC-MS/MS) assays, intended to compensate for variability in sample preparation and analysis. However, a critical challenge arises from the potential cross-contribution of the unlabeled analyte to the signal of its deuterated counterpart. This guide provides a comprehensive comparison of methods to assess and mitigate this interference, supported by experimental data and detailed protocols to ensure the reliability of your results.

The phenomenon of cross-contribution, also known as isotopic interference or cross-talk, can lead to non-linear calibration curves, inaccurate quantification, and compromised assay precision. This interference primarily stems from two sources: the natural isotopic abundance of the analyte, where isotopes like ¹³C, ³⁴S, ³⁷Cl, or ⁸¹Br can result in an analyte mass that overlaps with the deuterated IS, and the presence of the unlabeled analyte as an impurity within the IS material.[1][2][3][4][5] This guide will delve into the experimental approaches to identify, quantify, and address this analytical challenge.

Comparing Approaches to Mitigate Isotopic Cross-Contribution

Several strategies can be employed to minimize the impact of cross-contribution from the unlabeled analyte to the deuterated internal standard signal. The choice of method often depends on the specific characteristics of the analyte, the available instrumentation, and the required level of assay accuracy.

Mitigation StrategyPrincipleAdvantagesDisadvantagesSupporting Data Insights
Increase Mass Difference Synthesize an IS with a higher number of deuterium (B1214612) atoms (typically ≥3).Simple to implement if a suitable IS is available. Effectively shifts the IS signal away from the analyte's isotopic cluster.May not be feasible for all molecules. The deuterium isotope effect can sometimes lead to chromatographic separation from the analyte.A mass difference of at least 3 amu is generally recommended to prevent interference from the analyte's isotope peaks.
High-Resolution Mass Spectrometry (HRMS) Utilize the high resolving power of instruments like Orbitrap or TOF to differentiate between the analyte's natural isotopes and the deuterated IS based on their small mass differences.Can completely eliminate the interference without altering the chemistry. Provides high confidence in the measurements.Requires access to more expensive and complex instrumentation.HRMS with a resolution of 35,000 or better has been shown to resolve interferences between deuterated and ¹³C-labeled standards.
Mathematical Correction Employ a non-linear calibration function to model and correct for the predictable cross-talk.Can be applied post-acquisition to existing data. Cost-effective as it does not require changes to the experimental setup.The correction model must be carefully validated. May not be suitable for unpredictable or variable interference.A non-linear fit can accurately account for the contribution of the analyte to the IS signal, improving quantitation.
Optimize Internal Standard Concentration Increase the concentration of the deuterated IS to minimize the relative contribution of the interfering signal from the analyte.A straightforward approach that can be easily implemented in the experimental protocol.May increase cost due to higher consumption of the IS. High IS concentrations could potentially lead to detector saturation.Increasing the SIL-IS concentration of flucloxacillin (B1213737) from 0.7 mg/L to 14 mg/L reduced the bias from up to 36.9% to 5.8%.
Monitor a Less Abundant Isotope Select a multiple reaction monitoring (MRM) transition for a less abundant, but non-interfering, isotope of the deuterated IS.A novel and effective method to avoid the primary interference channel. Can be implemented on standard triple quadrupole mass spectrometers.May result in a lower signal intensity for the IS, potentially impacting sensitivity at the lower limit of quantification.For flucloxacillin, using a less abundant SIL-IS isotope (m/z 460 → 160) resulted in a bias of 13.9% at 0.7 mg/L IS concentration, a significant improvement over the 36.9% bias seen with the primary interfered isotope (m/z 458 → 160).
Verify Internal Standard Purity Assess the purity of the deuterated IS to quantify the amount of unlabeled analyte present as an impurity.Directly addresses a primary source of cross-contribution. Ensures the quality of the reference material.Requires a separate analytical assessment of the IS material. May not be routinely performed in all laboratories.The response for the unlabeled analyte in a blank sample spiked only with the IS should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).

Experimental Protocols

To aid researchers in implementing these assessment strategies, the following are detailed protocols for key experiments.

Protocol 1: Evaluation of Analyte Contribution to the Internal Standard Signal

Objective: To experimentally determine the percentage of signal contribution from a high concentration of the unlabeled analyte to the deuterated internal standard.

Materials:

  • Certified reference standard of the unlabeled analyte.

  • Deuterated internal standard.

  • LC-MS/MS system.

  • Blank biological matrix (e.g., plasma, urine).

  • Appropriate solvents for sample preparation.

Methodology:

  • Prepare a High-Concentration Analyte Sample: Prepare a sample containing the unlabeled analyte at the Upper Limit of Quantification (ULOQ) in the blank matrix. Do not add the deuterated internal standard.

  • Prepare a Blank Sample with Internal Standard: Prepare a blank matrix sample containing only the deuterated internal standard at the concentration used in the assay.

  • Analyze Samples: Inject both samples into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transition for the deuterated internal standard in both analyses.

  • Calculation:

    • Measure the peak area of the deuterated IS signal in the high-concentration analyte sample (AreaIS_from_Analyte).

    • Measure the peak area of the deuterated IS in the blank sample with IS (AreaIS).

    • Calculate the percent cross-contribution: % Cross-Contribution = (Area_IS_from_Analyte / Area_IS) * 100

Acceptance Criteria: The contribution of the analyte at the ULOQ to the IS response should ideally be less than 5% of the IS response at its working concentration.

Protocol 2: Evaluation of Internal Standard Purity (Contribution to Analyte Signal)

Objective: To assess the contribution of the deuterated internal standard to the unlabeled analyte signal, which is indicative of impurities.

Methodology:

  • Prepare a Blank Sample with Internal Standard: Prepare a sample of the blank matrix spiked with the deuterated internal standard at the concentration used in the assay.

  • Prepare an LLOQ Sample: Prepare a sample of the blank matrix spiked with the unlabeled analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.

  • Analyze Samples: Inject both samples into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transition for the unlabeled analyte.

  • Calculation:

    • Measure the peak area of the analyte signal in the blank sample containing only the IS (AreaAnalyte_from_IS).

    • Measure the peak area of the analyte signal in the LLOQ sample (AreaAnalyte_LLOQ).

    • Evaluate the response: The Area_Analyte_from_IS should be less than 20% of the Area_Analyte_LLOQ.

Visualizing the Workflow and Logical Relationships

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the assessment workflows.

Workflow for Assessing Analyte Contribution to IS Signal cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_decision Decision Point prep_analyte Prepare High Concentration Analyte Sample (ULOQ) (No IS) analyze_analyte Inject ULOQ Sample Monitor IS Transition prep_analyte->analyze_analyte prep_is Prepare Blank Sample with IS analyze_is Inject Blank + IS Sample Monitor IS Transition prep_is->analyze_is measure_analyte Measure Peak Area (Area_IS_from_Analyte) analyze_analyte->measure_analyte measure_is Measure Peak Area (Area_IS) analyze_is->measure_is calculate Calculate % Cross-Contribution measure_analyte->calculate measure_is->calculate decision Contribution < 5%? calculate->decision pass Acceptable decision->pass Yes fail Implement Mitigation Strategy decision->fail No

Caption: Workflow for assessing the contribution of the unlabeled analyte to the deuterated internal standard signal.

Logical Relationship of Isotopic Cross-Contribution cluster_sources Sources of Interference cluster_consequences Analytical Consequences cluster_impact Impact on Signal natural_isotopes Natural Isotopic Abundance of Analyte (e.g., ¹³C, ³⁴S) analyte_to_is Analyte Signal Contributes to IS Signal natural_isotopes->analyte_to_is is_impurity Unlabeled Analyte as Impurity in Deuterated IS is_to_analyte IS Contributes to Analyte Signal is_impurity->is_to_analyte non_linear Non-Linear Calibration Curve inaccurate_quant Inaccurate Quantification poor_precision Poor Precision and Reproducibility analyte_to_is->non_linear analyte_to_is->inaccurate_quant analyte_to_is->poor_precision is_to_analyte->inaccurate_quant

Caption: Logical relationships between the sources and consequences of isotopic cross-contribution.

By understanding the origins of isotopic cross-contribution and systematically evaluating its impact, researchers can confidently select and apply appropriate mitigation strategies. The implementation of the protocols and workflows described in this guide will contribute to the development of more robust and reliable quantitative bioanalytical methods, ultimately leading to higher quality data in research and drug development.

References

The Analytical Edge: Performance of 2-Hydroxy Atorvastatin Lactone-d5 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and drug metabolism studies, the precise quantification of drug metabolites is paramount. For atorvastatin (B1662188), a widely prescribed lipid-lowering agent, the analysis of its hydroxylated metabolites, including 2-hydroxy atorvastatin and its corresponding lactone, is crucial for a comprehensive understanding of its metabolic profile. The use of a stable isotope-labeled internal standard is the gold standard for bioanalytical assays using mass spectrometry, as it compensates for variability during sample preparation and analysis. This guide provides a comparative overview of the performance of 2-Hydroxy Atorvastatin Lactone-d5 as an internal standard in various biological matrices, supported by experimental data from published literature.

Comparative Performance Analysis

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics, thus ensuring accurate quantification across a range of concentrations and in the presence of matrix effects.[1] Deuterium-labeled analogs, such as this compound, are considered the most suitable internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1]

Stability in Biological Matrices

A critical performance parameter for any analytical standard is its stability in the biological matrix under investigation. The lactone forms of atorvastatin and its metabolites are known to be unstable in human serum at room temperature, undergoing hydrolysis to their corresponding acid forms.[2] One study demonstrated that the conversion of the lactone compounds in human serum was almost complete after 24 hours at room temperature.[2] However, the stability of these lactone compounds can be significantly improved by maintaining a low temperature (4°C) or by adjusting the pH of the serum to 6.0.[2] In a validated bioanalytical method, the use of a deuterated lactone internal standard inherently corrects for any potential in-process hydrolysis or lactonization, as both the analyte and the standard would be affected similarly.

Performance in Human Plasma/Serum

Bioanalytical methods employing deuterium-labeled internal standards for the quantification of atorvastatin and its metabolites in human plasma and serum have demonstrated excellent performance. In a method for the simultaneous quantitation of six atorvastatin-related compounds, including 2-hydroxy atorvastatin lactone, the use of corresponding deuterium-labeled internal standards resulted in an intra-day and inter-day coefficient of variation (C.V.) within 15%. The deviation from the nominal concentrations was also within 15%, indicating high precision and accuracy. The lower limit of quantitation (LLQ) for all six analytes was successfully established at 0.5 ng/mL.

Another study validating a method for atorvastatin and its ortho- and para-hydroxy metabolites using [d5]-atorvastatin and [d5]-ortho-hydroxy atorvastatin as internal standards reported mean recoveries of the internal standards to be between 97.3% and 99.9%. The inter-assay precision for the hydroxy metabolites was ≤ 8.28%, with an accuracy of +/- 5.86%. While this study did not specifically use the lactone-d5 variant, the performance of the deuterated hydroxy-metabolite standard provides a strong indication of the expected performance of its lactone counterpart.

The following table summarizes the performance characteristics of bioanalytical methods using deuterated internal standards for the analysis of atorvastatin and its metabolites in human plasma/serum.

ParameterPerformance MetricBiological MatrixInternal Standard UsedReference
Linearity 0.5 - 200 ng/mLHuman SerumDeuterium labeled analog for each of the six analytes
Precision (Intra-day C.V.) < 15%Human SerumDeuterium labeled analog for each of the six analytes
Precision (Inter-day C.V.) < 15%Human SerumDeuterium labeled analog for each of the six analytes
Accuracy (Deviation from nominal) < 15%Human SerumDeuterium labeled analog for each of the six analytes
Lower Limit of Quantitation (LLQ) 0.5 ng/mLHuman SerumDeuterium labeled analog for each of the six analytes
Recovery of Internal Standard 97.3% - 99.9%Human, Dog, and Rat Plasma[d5]-Atorvastatin and [d5]-ortho-hydroxy atorvastatin
Inter-assay Precision (o-hydroxy atorvastatin) ≤ 8.28%Human, Dog, and Rat Plasma[d5]-ortho-hydroxy atorvastatin
Inter-assay Accuracy (o-hydroxy atorvastatin) +/- 5.86%Human, Dog, and Rat Plasma[d5]-ortho-hydroxy atorvastatin
Performance in Other Biological Matrices

While most published data focuses on plasma and serum, the principles of using a stable isotope-labeled internal standard are applicable to other biological matrices such as urine, tissue homogenates, and bile. The co-elution and similar physicochemical properties of this compound with its unlabeled counterpart would effectively compensate for matrix effects inherent to these more complex matrices. However, specific validation data for these matrices is less commonly reported in the public domain and would typically be established on a case-by-case basis during method development.

Experimental Protocols

The following is a generalized experimental protocol for the extraction and analysis of 2-hydroxy atorvastatin lactone from human plasma using this compound as an internal standard, based on methodologies described in the literature.

1. Sample Preparation:

  • Thaw frozen human plasma samples at 4°C.

  • To a 0.5 mL aliquot of plasma, add a known amount of this compound solution (internal standard).

  • Acidify the sample by adding a sodium acetate (B1210297) buffer (pH 5.0).

2. Analyte Extraction (Liquid-Liquid Extraction):

  • Add 2 mL of methyl tert-butyl ether to the plasma sample.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution:

  • Reconstitute the dried residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both 2-hydroxy atorvastatin lactone and this compound.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.

G Bioanalytical Workflow for 2-Hydroxy Atorvastatin Lactone cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample is_spike Spike with 2-Hydroxy Atorvastatin Lactone-d5 plasma->is_spike acidify Acidify with Buffer is_spike->acidify lle Liquid-Liquid Extraction (Methyl tert-butyl ether) acidify->lle separate Phase Separation (Centrifugation) lle->separate evaporate Evaporation separate->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Caption: Experimental workflow for the bioanalysis of 2-hydroxy atorvastatin lactone.

Caption: Rationale for accurate quantification using a deuterated internal standard.

Conclusion

This compound stands as a robust and reliable internal standard for the bioanalysis of its non-labeled counterpart in various biological matrices. Its use effectively mitigates variability arising from sample processing and matrix effects, leading to high precision and accuracy in quantitative assays. While the inherent instability of the lactone form requires careful sample handling, the co-behavior of the deuterated standard ensures that this does not compromise the integrity of the results. The available data strongly supports the use of this compound in demanding bioanalytical applications, from preclinical drug metabolism studies to clinical pharmacokinetic trials.

References

A Comparative Guide to Atorvastatin Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of atorvastatin (B1662188), a widely prescribed lipid-lowering agent, is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides an objective comparison of the two most prevalent analytical methods for atorvastatin quantification in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection between these methodologies is often dictated by the specific requirements of the study, including desired sensitivity, sample matrix complexity, and budgetary considerations. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, establishing it as the gold standard for bioanalytical applications where low concentrations are anticipated.[1]

Performance Comparison of Analytical Methods

The following table summarizes key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of atorvastatin, based on data from validated methods. This data facilitates an at-a-glance comparison to aid in method selection.

Performance Metric HPLC-UV LC-MS/MS HMG-CoA Reductase Inhibition Assay
Linearity Range 5 - 2000 ng/mL[1], 15.62 - 2000 ng/mL[2][3]0.2 - 151 ng/mL[1], 0.1 - 100 nM, 0.2 - 40 ng/mL0.36 - 16 ng/mL
Lower Limit of Quantification (LLOQ) 10.45 - 22.86 ng/mL, 10.45 ng/mL0.2 - 0.25 ng/mL, 0.1 nM, 0.229 ng/mLNot explicitly stated, but quantitation range starts at 0.36 ng/mL
Accuracy (% Recovery / % Relative Error) 90.45% - 97.67%87% - 114%, 91.37% - 109.94%Within +/- 6.25% in human plasma
Precision (%RSD / %CV) < 15%< 15%, ≤ 10.66%, 3.3% - 13.9%10.4% - 14.5% in human plasma
Selectivity Moderate; potential for interference from matrix components.High; mass-based detection minimizes interferences.High; based on enzyme inhibition.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and operation.Moderate complexity, requires specific biological reagents.

Experimental Workflow for Atorvastatin Quantification

The following diagram illustrates a typical workflow for the quantification of atorvastatin in a plasma sample, from collection to final data analysis.

G Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Sample Extraction (Protein Precipitation or LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into Chromatographic System Reconstitution->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration & Quantification Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Concentration Concentration Determination CalibrationCurve->Concentration

A typical bioanalytical workflow for atorvastatin quantification.

Detailed Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS techniques for atorvastatin quantification in plasma.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining atorvastatin concentrations in plasma for pharmacokinetic or bioequivalence studies.

a) Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

b) Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: LiChrospher RP C-18 column (250 × 4.6 mm, 5 μm) or equivalent.

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.01 M sodium phosphate (B84403) buffer (pH 4.5) in a ratio of 40:30:30 (v/v/v). Another validated mobile phase is Methanol:water (containing 0.05 % glacial acetic acid) (70:30, v/v pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm or 248 nm.

  • Column Temperature: Ambient.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is the gold standard for bioanalysis, capable of detecting atorvastatin at very low concentrations in complex biological matrices like human plasma.

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard (e.g., Proguanil).

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax XDB Phenyl column or equivalent. An Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm) has also been used.

  • Mobile Phase: A mixture of 0.2% acetic acid buffer, methanol, and acetonitrile (20:16:64, v/v). Another option is 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: ESI in positive mode.

  • MRM Transition: For atorvastatin, monitor the transition from m/z 559.2 to 440.0. Other transitions include m/z 559.4 → 440.1.

HMG-CoA Reductase Inhibition Assay

An alternative to chromatographic methods, this assay quantifies atorvastatin based on its inhibitory activity against the HMG-CoA reductase enzyme.

a) Sample Preparation (Protein Precipitation):

  • Atorvastatin is isolated from plasma by protein precipitation.

b) Assay Conditions:

  • Enzyme Source: Rat-liver microsomes are used to provide the reductase enzyme.

  • Data Calculation: A customized computer program is used for data calculation.

  • Validation: The method was validated by assaying calibration standards and quality controls in triplicate on each of 3 days. An inter-laboratory comparison involving four different laboratories showed good agreement in results, indicating that data from different labs using the same validated method can be used interchangeably.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy Atorvastatin Lactone-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy Atorvastatin Lactone-d5, a deuterated metabolite of Atorvastatin. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Emergency Procedures: In the event of a spill or exposure, immediately consult the SDS for specific first-aid measures. Ensure that an emergency eyewash station and safety shower are readily accessible.

Waste Identification and Classification

This compound should be classified as a hazardous chemical waste. Due to the known aquatic toxicity of related statin compounds, it is crucial to prevent its release into the environment. Waste containing this compound must not be disposed of down the drain.

Quantitative Data Summary:

PropertyValueSource
Chemical Name This compound[1][2][3][4]
CAS Number 265989-50-2[1]
Molecular Formula C33H28D5FN2O5
Molecular Weight 561.65 g/mol
Melting Point 103-107°C
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Hygroscopic, -20°C Freezer, Under Inert Atmosphere

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, such as unused or expired product, in a designated, clearly labeled, and sealed waste container.

  • Liquid Waste: If the compound is in a solution (e.g., dissolved in a solvent like DMSO), collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, vials, and absorbent paper, should be collected in a designated, sealed container and treated as hazardous waste.

2. Waste Container Labeling: All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • Any associated hazards (e.g., "Aquatic Toxicity")

3. Waste Storage:

  • Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure that the storage area is well-ventilated and away from sources of ignition.

  • Secondary containment should be used to prevent spills.

4. Waste Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal personnel with a complete and accurate inventory of the waste.

  • Never attempt to dispose of this chemical waste through standard laboratory trash or by pouring it down the drain.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Contaminated Materials Contaminated Materials Contaminated Materials Container Contaminated Materials Container Contaminated Materials->Contaminated Materials Container Labeling Labeling Solid Waste Container->Labeling Liquid Waste Container->Labeling Contaminated Materials Container->Labeling SAA Storage SAA Storage Labeling->SAA Storage EHS Pickup EHS Pickup SAA Storage->EHS Pickup

Caption: Disposal Workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby minimizing risks to personnel and the environment. Always prioritize safety and compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling 2-Hydroxy Atorvastatin Lactone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling of 2-Hydroxy Atorvastatin Lactone-d5. Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document offers procedural, step-by-step guidance covering operational plans from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

SituationRequired PPE
Receiving and Storage - Nitrile gloves- Safety glasses
Weighing and Aliquoting (in a fume hood) - Lab coat- Nitrile gloves (double-gloving recommended)- Safety goggles (face shield if splash risk exists)- Respiratory protection (N95 or higher, as determined by risk assessment)
Dissolving and Handling Solutions - Lab coat- Nitrile gloves- Safety goggles
Waste Disposal - Lab coat- Nitrile gloves- Safety goggles

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize risk and ensure the quality of the compound.

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label clearly indicates "this compound" and that the container seal is intact.

  • Confirm that the received quantity matches the order.

2.2. Storage

  • Temperature: Store at -20°C for long-term stability[4].

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation and isotopic exchange[5].

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Keep the container tightly sealed to prevent moisture absorption.

Table 2: Storage and Handling Conditions

ParameterSpecificationRationale
Storage Temperature -20°CEnsures long-term stability of the compound.
Shipping Temperature Room TemperatureAcceptable for short durations.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deuterium (B1214612) exchange.
Solubility Slightly soluble in Chloroform and MethanolImportant for preparing stock solutions.

2.3. Handling and Experimental Use

  • Engineering Controls: All handling of the solid compound, including weighing and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use an analytical balance with a draft shield. To minimize static, use an anti-static gun. Tare a sealed container before adding the compound.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Common solvents include methanol. Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing papers, pipette tips, contaminated gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.

  • Sharps Waste: Needles and other sharps contaminated with the compound must be disposed of in a designated sharps container.

3.2. Waste Labeling and Storage

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

3.3. Disposal Procedure

  • Follow your institution's established procedures for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Disposal A Receive Shipment B Inspect Container A->B C Verify Label B->C D Store at -20°C under Inert Atmosphere C->D E Transfer to Fume Hood D->E Retrieve for Use F Wear Appropriate PPE E->F G Weigh Solid Compound F->G H Prepare Stock Solution G->H I Perform Experiment H->I J Segregate Waste (Solid, Liquid, Sharps) I->J Generate Waste K Label Hazardous Waste J->K L Store in Satellite Accumulation Area K->L M Request EHS Pickup L->M

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy Atorvastatin Lactone-d5
Reactant of Route 2
2-Hydroxy Atorvastatin Lactone-d5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。